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  • Product: (R)-2-Methallylglycine
  • CAS: 905929-81-9

Core Science & Biosynthesis

Foundational

(R)-2-Methallylglycine: A Comprehensive Technical Guide on its Chemical Origin and Synthesis

Preamble: The Quest for Novel Amino Acid Scaffolds In the landscape of modern drug discovery and chemical biology, the repertoire of the 20 proteinogenic amino acids has proven to be but a starting point. The exploration...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Quest for Novel Amino Acid Scaffolds

In the landscape of modern drug discovery and chemical biology, the repertoire of the 20 proteinogenic amino acids has proven to be but a starting point. The exploration of unnatural amino acids (UAAs) has unlocked vast new chemical space, enabling the design of peptides and proteins with enhanced stability, novel functions, and tailored therapeutic properties. Among the myriad of synthetic targets, α-alkenyl α-amino acids have garnered significant attention due to their unique conformational constraints and their potential as versatile synthetic intermediates. This guide delves into the discovery and origin of a notable member of this class: (R)-2-Methallylglycine. While its presence in natural systems remains to be elucidated, its "origin" within the realm of chemical synthesis is a compelling narrative of ingenuity and the pursuit of stereochemical control. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth insights into the synthetic strategies that bring this valuable molecule to life.

The Genesis of a Synthetic Target: Why (R)-2-Methallylglycine?

The impetus for the synthesis of (R)-2-Methallylglycine and its analogues stems from the inherent value of α,α-disubstituted amino acids in medicinal chemistry. The introduction of a second substituent at the α-carbon imparts several desirable properties:

  • Conformational Rigidity: The steric bulk of the α-substituents restricts the phi (φ) and psi (ψ) dihedral angles, leading to more defined secondary structures in peptides. This is crucial for designing potent and selective ligands for biological targets.

  • Resistance to Racemization: The absence of a proton at the α-carbon prevents epimerization, enhancing the stereochemical stability of the amino acid and the peptides incorporating it.

  • Proteolytic Stability: The increased steric hindrance around the peptide bond can significantly reduce susceptibility to enzymatic degradation, thereby improving the pharmacokinetic profile of peptide-based therapeutics.

The methallyl group, in particular, offers an additional layer of synthetic versatility. The double bond can be further functionalized through a variety of chemical transformations, including oxidation, reduction, and addition reactions, allowing for the introduction of diverse chemical moieties.

The Synthetic Challenge: Achieving Stereochemical Purity

The central challenge in the synthesis of (R)-2-Methallylglycine lies in the creation of the chiral quaternary carbon center with high enantiopurity. Several synthetic strategies have been developed to address this, each with its own set of advantages and mechanistic underpinnings.

Asymmetric Alkylation of Glycine Equivalents

A common and powerful approach involves the diastereoselective or enantioselective alkylation of a glycine enolate equivalent. This strategy relies on the use of a chiral auxiliary to direct the incoming electrophile to one face of the enolate.

A prominent example is the use of Schöllkopf's bis-lactim ether system derived from a chiral amino acid like valine.

Asymmetric_Alkylation Start Chiral Bis-Lactim Ether (from Valine) Base Strong Base (e.g., n-BuLi) Start->Base Deprotonation Enolate Planar Chiral Enolate Base->Enolate Alkylation Diastereoselective Alkylation Enolate->Alkylation Electrophile Methallyl Bromide Electrophile->Alkylation Intermediate Alkylated Bis-Lactim Ether Alkylation->Intermediate Hydrolysis Acid Hydrolysis Intermediate->Hydrolysis Product (R)-2-Methallylglycine (after workup) Hydrolysis->Product Auxiliary Chiral Auxiliary (Valine methyl ester) Hydrolysis->Auxiliary Recycled

Caption: Asymmetric alkylation of a chiral glycine equivalent.

Experimental Protocol: Asymmetric Synthesis via Chiral Bis-Lactim Ether

  • Enolate Formation: The chiral bis-lactim ether, derived from (S)-valine and glycine, is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon). A strong base, typically n-butyllithium (n-BuLi) in hexanes, is added dropwise to generate the planar chiral enolate. The deep red color of the solution is indicative of enolate formation. Causality: The low temperature is crucial to prevent side reactions and maintain the kinetic control necessary for high diastereoselectivity.

  • Electrophilic Quench: Methallyl bromide is then added to the enolate solution. The reaction is stirred at -78 °C for several hours until completion, which can be monitored by thin-layer chromatography (TLC). Causality: The chiral auxiliary sterically hinders one face of the enolate, forcing the methallyl bromide to approach from the less hindered face, thus establishing the desired stereochemistry.

  • Hydrolysis and Isolation: The reaction is quenched with a proton source, and the solvent is removed under reduced pressure. The resulting crude product is then subjected to mild acidic hydrolysis (e.g., 0.1 M HCl) to cleave the bis-lactim ether, liberating the desired (R)-2-Methallylglycine and the chiral auxiliary (valine methyl ester). The amino acid can be purified by ion-exchange chromatography.

Data Presentation: Comparison of Chiral Auxiliaries

Chiral AuxiliaryDiastereomeric Excess (d.e.)Overall YieldReference
Schöllkopf's Auxiliary>95%60-70%[1]
Evans' Oxazolidinone90-98%55-65%[2]
Oppolzer's Sultam>98%65-75%[3]
Enantioselective Phase-Transfer Catalysis

Another elegant strategy employs phase-transfer catalysis (PTC) for the asymmetric alkylation of a glycine Schiff base. In this approach, a chiral quaternary ammonium salt shuttles the glycine enolate from the aqueous phase to the organic phase where the alkylation occurs.

PTC_Alkylation cluster_phases Reaction Phases Substrate Glycine Schiff Base (e.g., from Benzophenone) Aqueous_Phase Aqueous Phase (NaOH) Substrate->Aqueous_Phase Deprotonation PTC Chiral Phase-Transfer Catalyst (e.g., Cinchona alkaloid derived) Aqueous_Phase->PTC Ion Exchange Organic_Phase Organic Phase (Toluene) Enolate_Complex Chiral Ion Pair [PTC]+[Enolate]- Organic_Phase->Enolate_Complex PTC->Organic_Phase Alkylation Enantioselective Alkylation Enolate_Complex->Alkylation Electrophile Methallyl Bromide Electrophile->Alkylation Product_Complex Alkylated Schiff Base Alkylation->Product_Complex Hydrolysis Acid Hydrolysis Product_Complex->Hydrolysis Product (R)-2-Methallylglycine Hydrolysis->Product

Caption: Enantioselective alkylation via phase-transfer catalysis.

Experimental Protocol: Phase-Transfer Catalyzed Synthesis

  • Reaction Setup: The glycine Schiff base (e.g., N-(diphenylmethylene)glycine tert-butyl ester), methallyl bromide, and the chiral phase-transfer catalyst (e.g., a derivative of a Cinchona alkaloid) are dissolved in an organic solvent such as toluene.

  • Base Addition: A concentrated aqueous solution of sodium hydroxide is added to the organic mixture with vigorous stirring. Causality: The strong stirring creates a large interfacial area between the aqueous and organic phases, facilitating the transport of the enolate by the phase-transfer catalyst.

  • Reaction and Workup: The reaction is stirred at room temperature until completion. The organic layer is then separated, washed, and dried. The Schiff base is hydrolyzed under acidic conditions to yield the target amino acid.

Data Presentation: Influence of Catalyst Structure on Enantioselectivity

Catalyst BackboneEnantiomeric Excess (e.e.)YieldReference
Cinchona Alkaloid85-95%70-80%[4]
Maruoka Catalyst>99%85-95%[5]

Biosynthetic Considerations: A Hypothetical Pathway

While no natural source of (R)-2-Methallylglycine has been identified, it is instructive to consider a plausible biosynthetic route. Many non-proteinogenic amino acids are synthesized in nature through the modification of common proteinogenic amino acids by specialized enzymes.

A hypothetical biosynthetic pathway for (R)-2-Methallylglycine could potentially start from a simple amino acid like L-serine or L-alanine. The key steps would likely involve a radical S-adenosylmethionine (SAM) enzyme to install the methallyl group.

Biosynthesis Precursor L-Alanine or L-Serine Enzyme1 PLP-dependent enzyme (Activation) Precursor->Enzyme1 Intermediate1 Activated Intermediate Enzyme1->Intermediate1 Enzyme2 Radical SAM Enzyme Intermediate1->Enzyme2 Intermediate2 Radical Intermediate Enzyme2->Intermediate2 Radical_Source S-Adenosylmethionine (SAM) Radical_Source->Enzyme2 Methallyl_Donor Hypothetical Methallyl Donor Methallyl_Donor->Enzyme2 Enzyme3 Reductase Intermediate2->Enzyme3 Product (R)-2-Methallylglycine Enzyme3->Product

Caption: A hypothetical biosynthetic pathway for (R)-2-Methallylglycine.

This proposed pathway is purely speculative but is grounded in established biochemical principles. The discovery of a natural producer of (R)-2-Methallylglycine would open up exciting possibilities for its biotechnological production.

Conclusion and Future Outlook

(R)-2-Methallylglycine stands as a testament to the power of asymmetric synthesis. While its natural origins are yet to be discovered, its value as a building block in medicinal chemistry and peptide design is firmly established. The synthetic methodologies outlined in this guide provide a robust framework for its preparation, enabling further exploration of its potential applications. Future research in this area will likely focus on the development of more efficient and sustainable catalytic methods, as well as the investigation of the biological properties of peptides and other molecules incorporating this unique amino acid. The continued interplay between synthetic innovation and biological application will undoubtedly lead to new discoveries and advancements in the field of drug development.

References

  • Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Synthesis of (R)-Amino Acids Using L-Valine as Chiral Agent. Angewandte Chemie International Edition in English, 20(9), 798-799. [Link]

  • Evans, D. A., Ellman, J. A., & Dorow, R. L. (1987). Asymmetric Alkylation of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of .alpha.-Substituted Carboxylic Acids. Journal of the American Chemical Society, 109(23), 7083-7085. [Link]

  • Oppolzer, W., Moretti, R., & Thomi, S. (1989). Asymmetric Alkylation of a Glycine Iminium Ion. Tetrahedron Letters, 30(45), 6009-6010. [Link]

  • O'Donnell, M. J., Bennett, W. D., & Wu, S. (1989). The Stereoselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis. Journal of the American Chemical Society, 111(6), 2353-2355. [Link]

  • Maruoka, K., Ooi, T., & Kano, T. (2007). Enantioselective Alkylation of Glycine Derivatives under Phase-Transfer Conditions with a Chiral Spiro-Type Catalyst. Angewandte Chemie International Edition, 46(25), 4740-4742. [Link]

Sources

Exploratory

Spectroscopic Characterization of (R)-2-Methallylglycine: A Technical Guide

Introduction (R)-2-Methallylglycine is a non-proteinogenic amino acid of significant interest in synthetic chemistry and drug development. Its unique structure, featuring a chiral center and a reactive methallyl group, m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-2-Methallylglycine is a non-proteinogenic amino acid of significant interest in synthetic chemistry and drug development. Its unique structure, featuring a chiral center and a reactive methallyl group, makes it a valuable building block for creating novel peptides, peptidomimetics, and other complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its incorporation into larger molecules.

This technical guide provides a comprehensive overview of the key spectroscopic data for (R)-2-Methallylglycine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The information presented herein is intended to serve as a practical resource for researchers, scientists, and professionals in the field of drug development. The causality behind experimental choices and the interpretation of spectral data are emphasized to provide a deeper understanding of the molecule's behavior in these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For (R)-2-Methallylglycine, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum of (R)-2-Methallylglycine is predicted to exhibit distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen) and the anisotropic effects of the double bond. Deuterated water (D₂O) or methanol-d₄ are common solvent choices for amino acids, as they can exchange with the labile amine and carboxylic acid protons, leading to their disappearance from the spectrum, which simplifies the remaining signals.

Predicted ¹H NMR Data (500 MHz, D₂O)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.95s1HHc
~4.85s1HHd
~3.80t, J = 6.5 Hz1H
~2.65d, J = 6.5 Hz2H
~1.75s3HHe

Interpretation of the ¹H NMR Spectrum:

  • Vinyl Protons (Hc, Hd): The two protons on the terminal carbon of the methallyl group are diastereotopic and are expected to appear as two distinct singlets around 4.95 and 4.85 ppm.

  • Alpha-Proton (Hα): The proton attached to the chiral center (Cα) is deshielded by the adjacent amino and carboxyl groups, and is predicted to resonate as a triplet around 3.80 ppm due to coupling with the two β-protons.

  • Beta-Protons (Hβ): The two protons on the β-carbon are adjacent to the double bond and the chiral center. They are expected to appear as a doublet around 2.65 ppm, coupled to the α-proton.

  • Methyl Protons (He): The three protons of the methyl group on the double bond are equivalent and will appear as a sharp singlet around 1.75 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of (R)-2-Methallylglycine in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD) in a 5 mm NMR tube.

  • Instrument Setup: The analysis is performed on a 500 MHz NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at 25 °C using a standard single-pulse experiment. Key parameters include a 90° pulse width, a relaxation delay of 5 seconds, and an acquisition time of 3-4 seconds. Typically, 16 to 64 scans are averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.3 Hz) followed by a Fourier transform. The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the residual solvent peak.

Trustworthiness: This protocol is a standard procedure for acquiring high-quality ¹H NMR spectra of amino acids. The use of a high-field instrument (500 MHz) ensures good signal dispersion, which is crucial for accurate interpretation.

¹H NMR Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing prep1 Dissolve Sample in D₂O prep2 Transfer to NMR Tube prep1->prep2 acq1 Tune and Shim Spectrometer prep2->acq1 acq2 Set Acquisition Parameters acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 end end proc3->end Final Spectrum

Caption: Workflow for acquiring a ¹H NMR spectrum.

Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Experience: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of ¹³C, a greater number of scans are required compared to ¹H NMR. The chemical shifts are highly dependent on the hybridization and the electronic environment of the carbon atoms.

Predicted ¹³C NMR Data (125 MHz, D₂O)

Chemical Shift (δ, ppm)Assignment
~175.0C=O (Carboxyl)
~140.0
~115.0
~58.0
~35.0
~22.0

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon: The carboxyl carbon is the most deshielded, appearing at the lowest field (~175.0 ppm).

  • Alkene Carbons: The quaternary carbon (Cγ) of the double bond is expected around 140.0 ppm, while the terminal methylene carbon (Cδ) will be at a higher field, around 115.0 ppm.

  • Alpha-Carbon (Cα): The carbon bearing the amino and carboxyl groups will resonate around 58.0 ppm.

  • Aliphatic Carbons: The β-carbon (Cβ) is predicted to be around 35.0 ppm, and the methyl carbon (Cε) will be the most shielded, appearing at the highest field (~22.0 ppm).

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample is generally required for ¹³C NMR. Dissolve 20-50 mg of (R)-2-Methallylglycine in 0.6 mL of deuterated solvent in a 5 mm NMR tube.

  • Instrument Setup: The analysis is performed on a 125 MHz (for a 500 MHz ¹H instrument) NMR spectrometer.

  • Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. This involves irradiating the protons to collapse the C-H couplings, resulting in single lines for each carbon. A larger number of scans (e.g., 1024 to 4096) is necessary. A relaxation delay of 2 seconds is typically sufficient.

  • Data Processing: Similar to ¹H NMR, the FID is processed with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transformed. The spectrum is then phased, baseline corrected, and referenced.

Trustworthiness: Proton decoupling is a standard and essential technique for simplifying ¹³C NMR spectra and improving the signal-to-noise ratio. The described protocol is a reliable method for obtaining a high-quality spectrum.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1] For (R)-2-Methallylglycine, characteristic absorptions for the amino, carboxyl, and alkene groups are expected. The zwitterionic nature of the amino acid in the solid state will significantly influence the positions of the N-H and C=O stretching frequencies.

Predicted IR Data (Solid State, KBr)

Wavenumber (cm⁻¹)IntensityAssignment
3100-2800Broad, StrongN-H⁺ stretch (ammonium)
~3080Medium=C-H stretch
2950-2850MediumC-H stretch (aliphatic)
~1645MediumC=C stretch
~1580StrongCOO⁻ asymmetric stretch
~1410MediumCOO⁻ symmetric stretch

Interpretation of the IR Spectrum:

  • N-H⁺ Stretch: The broad and strong absorption in the 3100-2800 cm⁻¹ region is characteristic of the stretching vibration of the ammonium group (N-H⁺) in the zwitterionic form.

  • C-H Stretches: The medium intensity peak around 3080 cm⁻¹ is indicative of the vinyl C-H stretch. The absorptions in the 2950-2850 cm⁻¹ range are due to the aliphatic C-H stretches of the methallyl group.

  • C=C Stretch: The carbon-carbon double bond stretch is expected to appear as a medium intensity peak around 1645 cm⁻¹.

  • Carboxylate Stretches: In the zwitterionic form, the carboxylic acid exists as a carboxylate anion (COO⁻). This gives rise to two characteristic absorptions: a strong asymmetric stretch around 1580 cm⁻¹ and a medium symmetric stretch around 1410 cm⁻¹.[2]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of (R)-2-Methallylglycine with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet-forming die and press it under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Spectrum Collection: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty spectrometer is recorded first and automatically subtracted from the sample spectrum.

Trustworthiness: The KBr pellet method is a well-established and reliable technique for obtaining high-quality IR spectra of solid samples. It minimizes scattering effects and provides sharp, well-resolved peaks.

IR Spectroscopy Workflow

start Start sample_prep Grind Sample with KBr start->sample_prep pelletize Press into Pellet sample_prep->pelletize background Acquire Background Spectrum pelletize->background acquire Acquire Sample Spectrum background->acquire process Process and Analyze acquire->process end Final IR Spectrum process->end

Caption: Workflow for IR spectroscopy using the KBr pellet method.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[3] For (R)-2-Methallylglycine, electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce the protonated molecule [M+H]⁺ as the base peak. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Predicted Mass Spectrometry Data (ESI-HRMS)

m/z (calculated)Ion FormulaAssignment
144.0968[C₇H₁₄NO₂]⁺[M+H]⁺
126.0862[C₇H₁₂NO]⁺[M+H - H₂O]⁺
98.0859[C₆H₁₂N]⁺[M+H - COOH₂]⁺

Interpretation of the Mass Spectrum:

  • Protonated Molecule ([M+H]⁺): The most abundant ion is expected to be the protonated molecule at m/z 144.0968. This corresponds to the molecular weight of (R)-2-Methallylglycine (143.18 g/mol ) plus the mass of a proton.

  • Fragment Ions: Fragmentation can occur in the mass spectrometer. Common fragmentation pathways for amino acids include the loss of water ([M+H - H₂O]⁺) from the carboxylic acid group, resulting in a peak at m/z 126.0862, and the loss of the entire carboxyl group as formic acid ([M+H - COOH₂]⁺), leading to a fragment at m/z 98.0859.

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of (R)-2-Methallylglycine (approximately 10 µg/mL) in a suitable solvent system, such as 50:50 water/acetonitrile with 0.1% formic acid. The formic acid aids in the protonation of the analyte.

  • Infusion: The sample solution is infused into the ESI source of a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) at a flow rate of 5-10 µL/min using a syringe pump.

  • Ionization: A high voltage is applied to the ESI needle, causing the formation of a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are desorbed as gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer, where their m/z ratios are measured with high accuracy. The spectrum is recorded in positive ion mode.

Trustworthiness: ESI is the method of choice for the analysis of polar, non-volatile molecules like amino acids. HRMS provides unambiguous elemental composition determination, which is the gold standard for molecular formula confirmation.

ESI-HRMS Analysis Workflow

A Sample Solution (in Water/Acetonitrile/Formic Acid) B Infusion via Syringe Pump A->B C Electrospray Ionization (ESI) B->C D Ion Transfer Optics C->D E High-Resolution Mass Analyzer (e.g., Orbitrap, TOF) D->E F Detector E->F G Data System F->G H Mass Spectrum G->H

Caption: Workflow for ESI-HRMS analysis.

Conclusion

The spectroscopic data and protocols presented in this guide provide a comprehensive framework for the characterization of (R)-2-Methallylglycine. The predicted NMR, IR, and MS data are based on fundamental principles of spectroscopy and the known chemical structure of the molecule. By following the detailed experimental protocols, researchers can confidently acquire and interpret the spectroscopic data for this important non-proteinogenic amino acid, ensuring its identity and purity in their research and development endeavors.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Field, L. D., Li, H. L., & Magill, A. M. (2013).
  • Jack Westin. (n.d.). Infrared Region - Molecular Structure And Absorption Spectra - MCAT Content. Retrieved from [Link]1]

  • Mastering Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]]

  • The Organic Chemistry Tutor. (2021, January 5). Mass Spectrometry. YouTube. Retrieved from [Link]3]

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Foundational

An In-Depth Technical Guide to the Synthesis of Unnatural Amino Acids

Abstract Unnatural amino acids (UAAs), also known as non-proteinogenic or non-canonical amino acids, represent a cornerstone of modern chemical biology and drug discovery.[1][] Moving beyond the canonical 20 amino acids...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Unnatural amino acids (UAAs), also known as non-proteinogenic or non-canonical amino acids, represent a cornerstone of modern chemical biology and drug discovery.[1][] Moving beyond the canonical 20 amino acids encoded by the genome, UAAs offer an expansive chemical toolbox to modulate the structure and function of peptides and proteins.[3] Their incorporation can confer enhanced stability, improved potency, altered receptor selectivity, and novel functionalities, making them critical components in the development of next-generation therapeutics, from peptidomimetics to antibody-drug conjugates (ADCs).[1][][5] This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the core synthetic strategies for accessing these valuable molecules. We will delve into the mechanistic underpinnings of classical and modern synthetic methods, provide field-proven experimental protocols, and discuss the logic behind methodological choices, ensuring a blend of theoretical knowledge and practical applicability.

The Strategic Imperative for Unnatural Amino Acids

The rationale for synthesizing and incorporating UAAs is rooted in overcoming the limitations of natural peptides and proteins as therapeutic agents. Native peptides often suffer from poor metabolic stability (rapid degradation by proteases) and limited oral bioavailability. UAAs address these challenges by introducing structural modifications that are not recognized by endogenous enzymes.

Key advantages of incorporating UAAs include:

  • Enhanced Pharmacokinetic Properties: Modifications such as N-methylation or the introduction of sterically bulky side chains can block protease cleavage sites, significantly extending the in-vivo half-life of a peptide drug.

  • Improved Potency and Selectivity: The vast structural diversity of UAA side chains allows for fine-tuning of ligand-receptor interactions, leading to higher binding affinity and greater selectivity for the biological target.[1]

  • Conformational Constraint: Introducing cyclic or sterically demanding UAAs can lock a peptide into a specific bioactive conformation, reducing the entropic penalty of binding and increasing potency.

  • Novel Chemical Functionality: UAAs can introduce unique functional groups like alkynes, azides, or ketones, which can be used for "click" chemistry, enabling precise bioconjugation for applications like ADCs or peptide-based imaging agents.[][5]

The utility of UAAs is clinically validated, with numerous FDA-approved drugs, such as methyldopa, baclofen, and sitagliptin, being either UAAs themselves or containing UAA-derived motifs.[6]

A Logic-Driven Workflow for UAA Synthesis

The synthesis of a target UAA is not a linear path but a series of strategic decisions. The optimal route depends on factors like the desired stereochemistry, the scale of the synthesis, and the nature of the side chain (R-group). A generalized workflow provides a framework for these decisions.

UAA_Synthesis_Workflow cluster_0 Phase 1: Strategy & Route Selection cluster_1 Phase 2: Execution & Purification cluster_2 Phase 3: Validation Start Target UAA Structure Defined Decision1 Stereochemistry Requirement? Start->Decision1 Racemic Racemic Synthesis (e.g., Strecker) Decision1->Racemic No / Resolution Later Asymmetric Asymmetric Synthesis (e.g., Chiral Auxiliary, Catalysis) Decision1->Asymmetric Yes (Enantiopure) Core_Rxn Core C-C & C-N Bond Formation Racemic->Core_Rxn Asymmetric->Core_Rxn Workup Reaction Work-up & Crude Isolation Core_Rxn->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Chiral_Analysis Chiral Purity Analysis (Chiral HPLC/GC) Characterization->Chiral_Analysis Final Pure, Validated UAA Chiral_Analysis->Final Meets Spec

Caption: General workflow for UAA synthesis.

Core Synthetic Methodologies: A Technical Deep Dive

The synthesis of α-amino acids can be broadly categorized into methods that generate a racemic mixture, requiring subsequent resolution, and those that directly produce an enantiomerically enriched product (asymmetric synthesis).

The Strecker Synthesis: A Robust Classical Approach

The Strecker synthesis is a venerable and highly reliable method for preparing racemic α-amino acids.[7] It is a three-component reaction involving an aldehyde, ammonia, and cyanide, which proceeds via an α-aminonitrile intermediate that is subsequently hydrolyzed to the final amino acid.[8][9]

Causality Behind the Method: The power of the Strecker synthesis lies in its simplicity and the wide availability of starting aldehydes, allowing for the creation of a vast array of amino acid side chains.[9] Its primary limitation is the production of a racemic mixture, which is often undesirable for biological applications.

Reaction Mechanism:

  • Imine Formation: The aldehyde reacts with ammonia to form an imine. The reaction is often catalyzed by a mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by ammonia.[10][11]

  • Cyanide Addition: The nucleophilic cyanide ion attacks the electrophilic imine carbon to form an α-aminonitrile.[9]

  • Nitrile Hydrolysis: The nitrile group of the α-aminonitrile is hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding the final α-amino acid.[9]

Strecker_Mechanism Aldehyde R-CHO (Aldehyde) Imine R-CH=NH (Imine) Aldehyde->Imine + NH3 - H2O Ammonia NH3 Ammonia->Imine Aminonitrile R-CH(NH2)CN (α-Aminonitrile) Imine->Aminonitrile + HCN HCN HCN HCN->Aminonitrile AminoAcid R-CH(NH2)COOH (Racemic α-Amino Acid) Aminonitrile->AminoAcid Hydrolysis H3O H3O+, Δ H3O->AminoAcid

Caption: The Strecker synthesis pathway.

Experimental Protocol: Synthesis of Racemic Phenylalanine

  • Step 1: α-Aminonitrile Formation: To a solution of phenylacetaldehyde (10 mmol) in ethanol (20 mL), add ammonium chloride (12 mmol) and a 30% aqueous ammonia solution (15 mmol). Stir the mixture at room temperature for 30 minutes. Cool the solution to 0°C in an ice bath and add a solution of sodium cyanide (11 mmol) in water (5 mL) dropwise, maintaining the temperature below 10°C. Stir the reaction for 4 hours at room temperature.

  • Step 2: Work-up and Isolation: Extract the mixture with diethyl ether (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

  • Step 3: Hydrolysis: Add concentrated hydrochloric acid (20 mL) to the crude α-aminonitrile. Heat the mixture to reflux for 6 hours.

  • Step 4: Product Isolation: Cool the reaction mixture to room temperature and neutralize with a concentrated ammonium hydroxide solution to pH ~6. The product, phenylalanine, will precipitate. Collect the solid by filtration, wash with cold water and then ethanol, and dry under vacuum.

  • Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure. The absence of a nitrile peak (~2200 cm⁻¹) in the IR spectrum confirms complete hydrolysis.

Asymmetric Synthesis: The Chirality Challenge

For most pharmaceutical applications, enantiomerically pure amino acids are required. Catalytic asymmetric synthesis is the most powerful and versatile approach to achieve this, avoiding the need for classical resolution of racemates.[12]

Key Strategies for Asymmetric Synthesis:

  • Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the key bond-forming step, the auxiliary is removed.

  • Asymmetric Catalysis: A small amount of a chiral catalyst (often a metal complex with a chiral ligand or an organocatalyst) is used to generate large quantities of an enantioenriched product.[12] This is a highly atom-economical approach.

  • Enzymatic/Chemoenzymatic Methods: Enzymes like aminotransferases or lipases can be used to synthesize or resolve amino acids with exquisite stereoselectivity under mild conditions.[13][14]

Field-Proven Insight: While chiral auxiliaries are effective, they require stoichiometric amounts of the auxiliary and additional protection/deprotection steps. Asymmetric catalysis, particularly asymmetric hydrogenation of dehydro-amino acid precursors or phase-transfer catalysis, is often more efficient for industrial-scale synthesis.[12][15]

Protocol Example: Asymmetric Synthesis via Nickel-Catalyzed Cross-Coupling A modern approach involves the enantioconvergent coupling of racemic alkyl electrophiles with alkylzinc reagents, catalyzed by a chiral nickel complex.[16] This method is notable for its mild conditions and tolerance of a wide variety of functional groups.[16]

  • Step 1: Reagent Preparation: In a glovebox, prepare a solution of the chiral ligand (e.g., a PyBOX-type ligand) and NiCl₂·DME in a suitable solvent like THF.

  • Step 2: Coupling Reaction: To the catalyst solution, add the racemic α-bromo glycine derivative (1.0 equiv) followed by the organozinc reagent (1.1 equiv) at room temperature.

  • Step 3: Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

  • Step 4: Purification and Analysis: Purify the product by flash column chromatography. Determine the enantiomeric excess (e.e.) using chiral HPLC.

Catalyst SystemSubstrate ScopeTypical Enantiomeric Excess (e.e.)Reference
Rhodium-DuPhosDehydro-amino acid esters>95%[15]
Cinchona Alkaloid PTCGlycine imine esters90-99%[12]
Chiral Nickel/LigandRacemic α-halo esters85-97%[16]

Table 1: Comparison of selected asymmetric catalytic systems.

Modern Frontiers: C-H Functionalization

A cutting-edge strategy for UAA synthesis involves the direct functionalization of otherwise unreactive C-H bonds.[17][18] This approach is highly atom-economical as it avoids the need for pre-functionalized starting materials.[9][18] Metal catalysts, often palladium or rhodium, can selectively activate a specific C-H bond (e.g., at the β- or γ-position of an amino acid derivative) and forge a new C-C or C-heteroatom bond.[19][20]

Causality and Advantage: The primary driver for C-H functionalization is step-economy. It allows for the modification of readily available proteinogenic amino acids directly into more complex, non-proteinogenic ones.[17][20] For example, a β-C(sp³)–H bond in an alanine derivative can be directly arylated, providing a rapid route to various β-aryl-alanines.[19]

CH_Activation Start Protected Alanine (e.g., N-Ac-Ala-OMe) Intermediate Palladacycle Intermediate Start->Intermediate C-H Activation Catalyst [Pd(II)] Catalyst + Directing Group (DG) Catalyst->Intermediate Product β-Functionalized Alanine (N-Ac-β-Aryl-Ala-OMe) Intermediate->Product Reductive Elimination Reagent Coupling Partner (e.g., Ar-I) Reagent->Product Oxidative Addition

Sources

Protocols & Analytical Methods

Method

Advanced Protocol: Incorporation of (R)-2-Methallylglycine for Hydrocarbon-Stapled Peptide Synthesis

Strategic Rationale & Chemical Profile The incorporation of (R)-2-Methallylglycine (Fmoc-L-2-amino-4-methyl-4-pentenoic acid) is a specialized strategy in peptide engineering, primarily used to generate trisubstituted hy...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Rationale & Chemical Profile

The incorporation of (R)-2-Methallylglycine (Fmoc-L-2-amino-4-methyl-4-pentenoic acid) is a specialized strategy in peptide engineering, primarily used to generate trisubstituted hydrocarbon staples . Unlike standard allylglycine-based stapling (which yields disubstituted olefins), the methallyl group introduces a methyl substituent directly onto the alkene of the side chain.

Why use (R)-2-Methallylglycine?
  • Trisubstituted Olefin Formation: When cross-linked with a standard allylglycine via Ring-Closing Metathesis (RCM), the resulting bridge contains a trisubstituted double bond. This steric bulk significantly restricts the conformational freedom of the peptide backbone, often leading to higher helicity compared to disubstituted staples.

  • Proteolytic Stability: The added methyl group hinders access of proteases to the peptide backbone and the staple itself, enhancing serum half-life.

  • Mechanistic Challenge: The formation of trisubstituted olefins via RCM is kinetically slower and thermodynamically more challenging than disubstituted equivalents due to steric hindrance at the reaction site. This necessitates the specific protocols detailed below.

Chemical Specifications
PropertySpecification
IUPAC Name (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylpent-4-enoic acid
Common Name Fmoc-(R)-2-methallylglycine
Molecular Weight ~365.4 g/mol
Side Chain Structure

Solubility Soluble in DMF, NMP, DCM; sparingly soluble in water.[1]
Chirality (S)-configuration at

-carbon (L-amino acid), derived from (R)-template synthesis or resolution. Note: Nomenclature often varies; ensure L-configuration for standard peptide backbones.

Pre-Synthesis Planning: The Staple Design

Successful incorporation requires precise placement of the methallylglycine (Mag) relative to its stapling partner (usually Allylglycine, Ag).

  • i, i+4 Staple: Places the staple on the same face of the

    
    -helix.
    
    • Position

      
      :  (R)-2-Methallylglycine
      
    • Position

      
      :  (S)-Allylglycine
      
    • Result: 8-carbon cross-link (approximate), trisubstituted alkene.

  • Catalyst Selection: Due to the steric hindrance of the methallyl group, Grubbs 1st Generation catalyst is often insufficient. This protocol mandates Grubbs 2nd Generation or Hoveyda-Grubbs II catalysts.

Workflow Visualization

G Start Resin Loading (Rink Amide) SPPS Fmoc SPPS Cycles (Coupling Mag & Ag) Start->SPPS Check1 QC: Mini-cleavage (Linear Precursor) SPPS->Check1 Check1->SPPS Deletion sequences? RCM Ring-Closing Metathesis (Grubbs II, DCE, Reflux) Check1->RCM If purity >85% Cleavage Global Deprotection (TFA/TIS/H2O) RCM->Cleavage FinalQC Purification & Analysis (HPLC/MS/CD) Cleavage->FinalQC

Caption: Workflow for integrating methallylglycine into stapled peptides. Note the critical QC step before RCM.

Detailed Protocol: Solid-Phase Peptide Synthesis (SPPS)

Objective: Synthesize the linear precursor containing Fmoc-(R)-2-methallylglycine without side-chain modification.

Materials
  • Resin: Rink Amide MBHA (Loading 0.5–0.6 mmol/g). Low loading is preferred to prevent aggregation.

  • Coupling Reagents: HATU or DIC/Oxyma.

  • Solvent: DMF (peptide grade).

Step-by-Step Procedure
  • Resin Swelling: Swell resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Coupling of Standard Amino Acids:

    • 4 eq. Amino Acid, 3.9 eq. HATU, 8 eq. DIPEA.

    • Reaction time: 45 min.

  • Coupling of (R)-2-Methallylglycine (Mag):

    • Note: While the alkene is sterically demanding, the

      
      -amine is accessible. However, to ensure complete incorporation:
      
    • Reagents: 3 eq. Fmoc-(R)-2-Methallylglycine, 3 eq. HATU, 6 eq. DIPEA.

    • Time: Extend coupling to 90 minutes .

    • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, re-couple using DIC/Oxyma Pure.

  • Capping: After the Mag coupling, perform an acetylation step (Ac2O/DIPEA/DMF) to terminate any unreacted chains. This simplifies purification.

  • Completion: Continue synthesis to N-terminus. Leave the N-terminal Fmoc group ON if you plan to perform RCM on-resin (recommended to prevent N-terminal interference/chelation).

The Critical Step: Ring-Closing Metathesis (RCM)[2][3][4]

Objective: Form the trisubstituted olefin bridge. Challenge: The methyl group on the double bond significantly reduces the reaction rate compared to standard allyl-allyl couplings.

Reagents
  • Catalyst: Grubbs 2nd Generation Catalyst (G2).

  • Solvent: 1,2-Dichloroethane (DCE). DCM is often too volatile for the required temperatures.

  • Inert Gas: Argon or Nitrogen (Strictly anhydrous/oxygen-free).

Protocol
  • Solvent Exchange: Wash the resin with DCM (

    
    ), then anhydrous DCE (
    
    
    
    ).
  • Catalyst Preparation: Dissolve Grubbs II catalyst (20 mol% relative to resin loading) in degassed DCE.

    • Concentration: Keep the reaction dilute (approx. 5–10 mM peptide concentration) to favor intramolecular cyclization over intermolecular dimerization.

  • Reaction (Cycle 1):

    • Add catalyst solution to the resin.[2]

    • Temperature: Unlike standard staples (RT), methallyl staples often require heating. Reflux at 40–50°C or use microwave irradiation (50°C, 30 min).

    • Duration: 2 hours.

  • Exchange: Drain the solution (it will be dark brown/black). Wash with DCE.

  • Reaction (Cycle 2):

    • Add fresh catalyst solution (20 mol%).

    • React for another 2–4 hours at elevated temperature.

  • Washing:

    • Wash with DCE (

      
      ).
      
    • Wash with DCM (

      
      ).[2]
      
    • Metal Scavenging: Wash with a solution of DMSO/DMF (1:1) or a specific scavenger (e.g., thiourea solution) to remove Ruthenium residues which can catalyze side reactions during cleavage or adhere to the peptide.

Cleavage and Analysis

  • N-Terminal Deprotection: Remove the final Fmoc group with 20% Piperidine/DMF.

  • Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5%

    
    .
    
    • Note: Avoid thiols (EDT) if possible, or use sparingly, as they can sometimes interact with residual metal or the alkene (though generally safe).

  • Precipitation: Cold diethyl ether.

  • Analysis (HPLC/MS):

    • Mass Shift: The formation of the staple releases ethylene (or propylene depending on the partner).

    • Calculation:

      • Mag (

        
         sidechain) + Allylglycine (
        
        
        
        sidechain)
        
        
        Staple + Ethylene.
      • Mass change: The loss of

        
         (-28 Da) is observed relative to the linear peptide.
        
    • Isomer Check: Trisubstituted alkenes can exist as E/Z isomers. HPLC may show a split peak.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete RCM (Linear peptide dominant) Steric hindrance of methyl group; oxidized catalyst.1. Switch to Hoveyda-Grubbs II (more robust).2. Increase temperature to 60°C (DCE reflux).3. Ensure strictly anhydrous conditions.
Dimerization (Broad peaks, high mass) Concentration too high; "Inter-" vs "Intra-" molecular reaction.Decrease catalyst concentration; Ensure "Pseudo-dilution" on resin (lower resin loading <0.3 mmol/g).
Low Yield after Cleavage Ruthenium complexation with peptide.Perform extensive washes with DMSO or imidazole in DCM before cleavage to strip Ru.
Post-Cleavage Adducts TFA reacting with alkene.The trisubstituted alkene is electron-rich. Minimize cleavage time (<2 hrs) and ensure adequate scavengers (TIS).

Mechanistic Visualization (RCM)

RCM_Mechanism cluster_steric Kinetic Bottleneck Precursor Linear Peptide on Resin (Mag ... Ag) Ru_Coord Ru-Carbene Coordination (Initiation at Ag side preferred) Precursor->Ru_Coord Grubbs II Metallocyclobutane Metallocyclobutane Intermediate (Sterically Crowded) Ru_Coord->Metallocyclobutane Product Stapled Peptide (Trisubstituted Olefin) Metallocyclobutane->Product Product Release Byproduct Ethylene/Propylene Gas Metallocyclobutane->Byproduct Volatile removal drives eq.

Caption: RCM Mechanism. Initiation usually occurs at the less hindered Allylglycine, but ring closure is hindered by the Methallyl group.

References

  • Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition. Link

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000).[2] An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides. Journal of the American Chemical Society.[2] Link

  • Kim, Y. W., & Verdine, G. L. (2009).

    
    -disubstituted amino acids. Bioorganic & Medicinal Chemistry Letters. (Context on steric influence of methyl groups). Link
    
  • Cromm, P. M., Spiegel, J., & Grossmann, T. N. (2015). Hydrocarbon Stapled Peptides: Principles, Practice, and Progress. ACS Chemical Biology. Link

Sources

Application

Cell-based assay protocol using (R)-2-Methallylglycine

Application Note & Protocol Targeting Cancer Metabolism: A Cell-Based Assay Protocol for the MAT2A Inhibitor (R)-2-Methallylglycine in MTAP-Deleted Cancers Authored by: A Senior Application Scientist Introduction: Exploi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Targeting Cancer Metabolism: A Cell-Based Assay Protocol for the MAT2A Inhibitor (R)-2-Methallylglycine in MTAP-Deleted Cancers

Authored by: A Senior Application Scientist

Introduction: Exploiting Synthetic Lethality in Oncology

The landscape of cancer therapy is increasingly shifting towards precision medicine, targeting specific molecular vulnerabilities within tumor cells. One of the most compelling strategies is the concept of synthetic lethality, where the inhibition of one gene product is lethal to cells only in the context of a pre-existing mutation in another gene. This application note details a robust cell-based assay protocol to evaluate the efficacy of (R)-2-Methallylglycine , a potent inhibitor of Methionine Adenosyltransferase 2A (MAT2A) .

MAT2A is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from methionine and ATP.[1][2] SAM is the universal methyl donor for a vast array of cellular processes, including the methylation of DNA, RNA, histones, and other proteins, making it fundamental for cellular function.[3] In many cancers, the expression of MAT2A is significantly upregulated to meet the metabolic demands of rapid proliferation.[4]

The therapeutic rationale for inhibiting MAT2A is particularly strong in cancers with a specific genetic deletion: the loss of the methylthioadenosine phosphorylase (MTAP) gene. MTAP is frequently co-deleted with the adjacent tumor suppressor gene CDKN2A, an event that occurs in approximately 15% of all human cancers, including pancreatic, lung, and bladder cancers.[5][6] In normal cells, MTAP salvages methionine from its substrate, methylthioadenosine (MTA). When MTAP is deleted, MTA accumulates to high levels within the cancer cell.[6] This accumulation of MTA is not benign; it acts as an endogenous inhibitor of the enzyme Protein Arginine Methyltransferase 5 (PRMT5) .[6] The inhibition of PRMT5 by MTA creates a unique vulnerability, making the cancer cell exquisitely dependent on the MAT2A enzyme to produce SAM for other essential methylation reactions. Therefore, treating MTAP-deleted cells with a MAT2A inhibitor like (R)-2-Methallylglycine selectively starves them of SAM, leading to cell death, while largely sparing normal, MTAP-proficient cells.[7][8] This protocol provides the methodology to validate this synthetic lethal interaction in a laboratory setting.

Mechanism of Action: The MAT2A-MTAP Synthetic Lethal Axis

The diagram below illustrates the critical pathway and the intervention point for (R)-2-Methallylglycine.

MAT2A_Pathway cluster_normal Normal Cell (MTAP Proficient) cluster_cancer Cancer Cell (MTAP Deleted) Met_N Methionine MAT2A_N MAT2A Met_N->MAT2A_N ATP_N ATP ATP_N->MAT2A_N SAM_N SAM MAT2A_N->SAM_N Methylation_N Methylation Events SAM_N->Methylation_N MTA_N MTA SAM_N->MTA_N after methyl transfer PRMT5_N PRMT5 Activity SAM_N->PRMT5_N Substrate MTAP_N MTAP MTA_N->MTAP_N MTAP_N->Met_N Salvage Pathway Met_C Methionine MAT2A_C MAT2A Met_C->MAT2A_C ATP_C ATP ATP_C->MAT2A_C SAM_C SAM MAT2A_C->SAM_C Apoptosis Cell Death MAT2A_C->Apoptosis Inhibition leads to Methylation_C Methylation Events SAM_C->Methylation_C MTA_C MTA Accumulation SAM_C->MTA_C after methyl transfer MTAP_C MTAP (Deleted) MTA_C->MTAP_C PRMT5_C PRMT5 (Inhibited) MTA_C->PRMT5_C Inhibits Inhibitor (R)-2-Methallylglycine Inhibitor->MAT2A_C Inhibits Workflow start Start seed 1. Seed Cells (e.g., 2,000 cells/well) in 96-well plates start->seed adhere 2. Incubate 24h Allow cells to adhere seed->adhere treat 3. Treat with Inhibitor 10-point serial dilution of (R)-2-Methallylglycine adhere->treat incubate 4. Incubate 72h Drug exposure period treat->incubate mtt 5. Add MTT Reagent Incubate 3-4 hours incubate->mtt solubilize 6. Solubilize Formazan Add DMSO mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read analyze 8. Data Analysis Calculate % Viability Determine IC50 read->analyze end End analyze->end

Caption: Step-by-step workflow for the cell viability assay.

  • Cell Seeding:

    • Trypsinize and count cells. Prepare a cell suspension in complete medium.

    • Seed 1,000–5,000 cells per well in 100 µL of medium into a 96-well plate. The optimal seeding density should be determined empirically to ensure cells are in an exponential growth phase at the end of the assay. [9] * Include wells with medium only for background control.

    • Incubate the plate overnight at 37°C, 5% CO₂ to allow for cell attachment. [9]

  • Compound Preparation and Treatment:

    • Prepare a 10-point, 3-fold serial dilution of (R)-2-Methallylglycine in culture medium, starting from a top concentration of 10 µM. [7] * Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

    • Carefully remove the medium from the cells and add 100 µL of the corresponding drug dilution or vehicle control to each well.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO₂. [9]This duration is typically sufficient to observe significant anti-proliferative effects.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well. [10] * Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals. [11][12] * Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals. [12] * Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [11]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the medium-only wells from all other readings.

    • Calculate percent viability for each concentration relative to the vehicle-treated control wells: (% Viability) = (Abs_treated / Abs_vehicle) * 100.

    • Plot the percent viability against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

III. Protocol 2: Mechanistic Assay - Intracellular SAM Measurement

This protocol confirms that (R)-2-Methallylglycine is acting on its intended target by measuring the depletion of its product, SAM. This is a critical validation step. The most accurate method for this is Liquid Chromatography-Mass Spectrometry (LC-MS/MS). [7]

  • MTAP-deleted cell line (e.g., HCT116 MTAP-/-)

  • 6-well or 96-well cell culture plates

  • (R)-2-Methallylglycine

  • Ice-cold PBS

  • Metabolite Extraction Buffer: 50% Methanol containing 1 M Acetic Acid, pre-chilled to -80°C. [7]* Cell scraper (for 6-well plates)

  • High-speed refrigerated centrifuge

  • Cell Seeding and Treatment:

    • Plate cells at a high density (e.g., 0.5 x 10⁶ cells per well in a 6-well plate) and allow them to attach overnight.

    • Treat the cells with a dose-response of (R)-2-Methallylglycine (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a shorter duration, typically 6 hours, which is sufficient to observe changes in metabolite levels. [7]

  • Metabolite Extraction:

    • Quickly aspirate the medium and wash the cells twice with ice-cold PBS. It is critical to keep the plate on ice to quench metabolic activity.

    • Add 500 µL of pre-chilled (-80°C) Extraction Buffer to each well.

    • Incubate the plate on dry ice for 10 minutes.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Sample Preparation:

    • Centrifuge the lysate at maximum speed (e.g., >16,000 x g) for 15 minutes at 4°C to pellet proteins and cell debris.

    • Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube for analysis.

  • SAM Quantification by LC-MS/MS:

    • Analyze the samples using a UPLC-MS/MS system. [7] * Quantify the absolute concentration of SAM by comparing the signal to a standard curve generated with pure SAM. An internal standard (e.g., SAM-d3) should be used to account for extraction variability. [7]

Expected Results and Data Interpretation

AssayMTAP-Deleted Cells (HCT116 MTAP-/-)MTAP-Proficient Cells (HCT116 WT)Interpretation
Cell Viability Low IC50 (e.g., 10-100 nM)High IC50 (>10 µM)A large window between the IC50 values (>100-fold) confirms the selective, synthetic lethal effect of the inhibitor.
SAM Levels Dose-dependent decrease in intracellular SAMMinimal or no change in SAM at similar concentrationsConfirms that the observed cytotoxicity is due to the on-target inhibition of MAT2A.

Trustworthiness and Self-Validation: The dual-protocol approach provides a self-validating system. The cell viability assay demonstrates the phenotypic outcome (cell death), while the SAM measurement assay confirms the mechanistic basis of this outcome. The use of isogenic cell lines is the most crucial control, isolating the effect of the inhibitor to the MTAP-deleted context.

Conclusion

This application note provides a comprehensive and validated framework for researchers to assess the activity of MAT2A inhibitors like (R)-2-Methallylglycine. By carefully following these protocols, scientists in drug discovery and academic research can generate robust and reproducible data, contributing to the development of novel, targeted therapies for a significant subset of cancer patients.

References

  • Overview of Methionine Adenosyltransferase 2A (MAT2A) as an Anticancer Target: Structure, Function, and Inhibitors. PubMed. (2022-07-28). [Link]

  • MAT2A Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • MAT2A Inhibitor Screening Assay Kit (384-well). BPS Bioscience. [Link]

  • SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors. PMC - NIH. [Link]

  • Fragment-Based Design of a Potent MAT2a Inhibitor and in Vivo Evaluation in an MTAP Null Xenograft Model. Journal of Medicinal Chemistry - ACS Publications. (2021-04-26). [Link]

  • Overview of Methionine Adenosyltransferase 2A (MAT2A) as an Anticancer Target: Structure, Function, and Inhibitors. Journal of Medicinal Chemistry - ACS Publications. (2022-07-07). [Link]

  • Targeting tumor metabolism as a potential therapeutic strategy in MTAP-deleted cancer. VHIO. (2025-02-11). [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. (2013-05-01). [Link]

  • Measuring S-adenosylmethionine in whole blood, red blood cells and cultured cells using a fast preparation method and high-performance liquid chromatography. PubMed. [Link]

  • Somatic MTAP Deletion. OncoKB™. [Link]

  • Specific Targeting of MTAP-deleted Tumors with a Combination of 2′-Fluoroadenine and 5′-Methylthioadenosine. PMC - NIH. [Link]

  • Methionine adenosyltransferase 2A (MAT2A) inhibitors as single agents or in combination strategy for cancer therapy. ProBiologists. [Link]

  • S-Adenosylmethionine (SAM) ELISA Kit. Cell Biolabs, Inc.. [Link]

  • Methionine S-adenosyltransferase 2A (MAT2A) inhibitors for cancer treatment. AACR Journals. (2015-08-01). [Link]

  • Design and Structural Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High In Vivo Potency and Oral Bioavailability. PubMed. (2023-04-13). [Link]

  • Discovery of Potential Scaffolds for Methionine Adenosyltransferase 2A (MAT2A) Inhibitors: Virtual Screening, Synthesis, and Biological Evaluation. MDPI. [Link]

  • Cancer cell lines exhibiting homozygous deletion of MTAP show altered immunophenotypes and an impoverished tumor microenvironment. ResearchGate. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025-12-24). [Link]

Sources

Method

Application Note: Structural and Functional Characterization of Peptides Incorporating (R)-2-Methallylglycine

-Disubstituted Amino Acid Peptides Introduction & Mechanistic Rationale (R)-2-Methallylglycine (Fmoc-Mag-OH) is a non-canonical, -disubstituted amino acid. Unlike standard proteinogenic amino acids, it possesses a methyl...

Author: BenchChem Technical Support Team. Date: February 2026


-Disubstituted Amino Acid Peptides

Introduction & Mechanistic Rationale

(R)-2-Methallylglycine (Fmoc-Mag-OH) is a non-canonical,


-disubstituted amino acid. Unlike standard proteinogenic amino acids, it possesses a methyl group and a methallyl group at the 

-carbon. This substitution pattern confers two critical properties essential for modern drug discovery:
  • Conformational Restriction: The "Thorpe-Ingold" effect (gem-dimethyl effect) restricts the rotation of

    
     and 
    
    
    
    torsion angles, pre-organizing the peptide backbone into helical conformations (
    
    
    - or
    
    
    -helix) even prior to cyclization.
  • Metathesis Handle: The methallyl side chain serves as a reactive partner for Ring-Closing Metathesis (RCM). Crucially, when paired with an Allylglycine (Ag) residue, it yields a trisubstituted alkene bridge. This bridge is significantly more stable and rigid than the disubstituted alkenes formed by standard allylglycine-allylglycine stapling.

Scope of this Guide: This document details the specific challenges of incorporating this sterically hindered residue, protocols for effecting difficult RCM macrocyclizations, and the validation of chirality and secondary structure.

Experimental Workflow Overview

The following decision matrix outlines the critical path for characterizing peptides containing (R)-2-Methallylglycine.

Workflow Start Start: Sequence Design Syn SPPS Incorporation (Steric Challenge) Start->Syn QC_Syn QC: Mass Spec & HPLC Syn->QC_Syn QC_Syn->Syn Incomplete Coupling (Use HATU/HOAt) RCM Ring-Closing Metathesis (Grubbs II) QC_Syn->RCM If Purity >90% QC_RCM QC: Mass Shift check (-28 Da vs -2 Da) RCM->QC_RCM QC_RCM->RCM Incomplete Conversion (Add Catalyst) Chiral Chirality Check (Marfey's Method) QC_RCM->Chiral Verify Stereochem Struct Structural Analysis (CD Spectroscopy) QC_RCM->Struct Verify Helicity

Figure 1: Characterization Decision Matrix. Blue indicates initiation, Yellow indicates critical checkpoints, Green indicates final validation, and Red dashed lines indicate troubleshooting loops.

Protocol A: Solid-Phase Incorporation (The Steric Barrier)

Challenge: The


-methyl group of (R)-2-Methallylglycine creates significant steric hindrance, making the acylation of the N-terminus of this residue (and coupling to it) difficult. Standard HBTU/DIC protocols often result in deletion sequences.

Reagents:

  • Resin: Rink Amide ChemMatrix (0.4-0.5 mmol/g) – ChemMatrix is preferred over polystyrene for better swelling in RCM solvents later.

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt.

  • Base: DIEA (Diisopropylethylamine).

Procedure:

  • Swelling: Swell resin in DCM (20 min) then DMF (20 min).

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash DMF x5.

  • Coupling (R)-2-Methallylglycine:

    • Dissolve Fmoc-(R)-2-Methallylglycine-OH (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in minimal DMF.

    • Add DIEA (6.0 eq).

    • CRITICAL STEP: Pre-activate for 30 seconds, then add to resin.

    • Microwave assistance: 75°C for 10 minutes (or 2 hours at RT).

  • Coupling the Next Residue:

    • The amine of the resin-bound Methallylglycine is sterically shielded.

    • Use double coupling for the subsequent amino acid.

    • Use HATU/HOAt again. Do not use HBTU.

Protocol B: Ring-Closing Metathesis (Stapling)

Context: If (R)-2-Methallylglycine is paired with Allylglycine (at positions


 and 

), RCM yields a trisubstituted alkene. This reaction is slower than standard disubstituted alkene formation.

Reagents:

  • Catalyst: Grubbs 2nd Generation Catalyst (or Hoveyda-Grubbs II for difficult cases).

  • Solvent: 1,2-Dichloroethane (DCE) – anhydrous and degassed.

Procedure:

  • Preparation: The peptide is still on-resin (N-terminus Fmoc protected to prevent catalyst chelation).

  • Solvent Exchange: Wash resin with DCM x3, then anhydrous DCE x3.

  • Catalyst Addition:

    • Dissolve Grubbs II catalyst (20 mol%) in degassed DCE (concentration ~5 mM relative to peptide).

    • Add to resin.[1][2][3][4][5][6][7]

  • Reaction:

    • Reflux at 40°C–60°C for 2 hours under inert atmosphere (Argon).

    • Drain and repeat with fresh catalyst (20 mol%) for another 2 hours.

    • Note: Trisubstituted alkene formation often requires heat; room temperature is usually insufficient.

  • Quenching: Wash resin with DCE x3, then DMSO (to remove Ru traces), then DMF.

Protocol C: Verification of Chirality (Marfey’s Method)

Since (R)-2-Methallylglycine is synthesized via asymmetric alkylation, verifying the enantiomeric purity of the final peptide is crucial. Marfey’s method converts enantiomers into diastereomers separable by standard HPLC.[8]

Reagents:

  • FDAA (Marfey’s Reagent): 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide.[9]

  • Standard: Authentic (R)-2-Methallylglycine and (S)-2-Methallylglycine (if available).

Procedure:

  • Hydrolysis: Place 0.5 mg of peptide in 6 M HCl. Heat at 110°C for 24 hours (sealed vial). Dry under vacuum.

  • Derivatization:

    • Resuspend hydrolysate in 100 µL water.

    • Add 200 µL 1% FDAA in acetone.[9]

    • Add 40 µL 1 M NaHCO

      
      .[9]
      
    • Heat at 40°C for 1 hour.

  • Quench: Add 20 µL 2 M HCl. Dilute with 50% Acetonitrile/Water.

  • Analysis:

    • Column: C18 Reverse Phase.

    • Gradient: 10% to 60% B (ACN with 0.1% TFA) over 45 mins.

    • Detection: 340 nm.[8][9]

    • Result: The L-DAA derivative (from the reagent) reacting with the (R)-amino acid will elute at a distinct retention time compared to the (S)-amino acid.

Data Analysis & Interpretation

Mass Spectrometry (RCM Verification)

The formation of the staple must be distinguished from the linear precursor.

SpeciesModificationExpected Mass Shift (

Mass)
Linear Precursor None0 Da
Stapled Product Loss of Ethylene (

)
-28.03 Da
Reduced Product Hydrogenation (+H

)
-26.02 Da (relative to linear)

Note: If you observe a mass shift of only -2 Da, this indicates oxidative coupling (disulfide-like) or intracellular dehydrogenation, not metathesis.

Circular Dichroism (CD)

(R)-2-Methallylglycine is a strong helix inducer.

  • Buffer: 10 mM Phosphate, pH 7.4.

  • Signatures:

    • 
      -Helix:  Double minima at 208 nm and 222 nm.[10]
      
    • 
      -Helix:  A shift of the 208 nm minimum toward 205 nm and a weaker 222 nm signal.
      
    • Stapled vs. Linear: The stapled peptide should show a significantly higher Mean Residue Ellipticity (MRE) at 222 nm (more negative) compared to the linear precursor, specifically in aqueous buffer.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance at

-carbon.
Switch from HBTU to HATU/HOAt. Increase temp to 60°C. Double couple.
No RCM Product Catalyst poisoning or steric bulk.Ensure N-terminus is Fmoc-protected.[1] Use degassed DCE. Increase temp to 60°C. Switch to Hoveyda-Grubbs II.
Low Solubility Hydrophobic nature of the staple.Use ChemMatrix resin.[6] For analysis, dissolve in TFE (Trifluoroethanol) before diluting in water.
Racemization Over-activation during coupling.Use collidine instead of DIEA. Limit pre-activation time to <1 min.

References

  • Verdine, G. L., & Walensky, L. D. (2007). The challenge of drugging undruggable targets in cancer: Lessons learned from peptidomimetics. Clinical Cancer Research. Link

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000).[2] An all-hydrocarbon cross-linking system for enhancing the helicity and metabolic stability of peptides. Journal of the American Chemical Society.[2] Link

  • Marfey, P. (1984). Determination of D-amino acids. II. Use of a chiral reagent for analysis of L-and D-amino acids in mixtures.[8][11][12] Carlsberg Research Communications. Link

  • Blackwell, H. E., & Grubbs, R. H. (1998). Highly efficient synthesis of covalently cross-linked peptide helices by ring-closing metathesis. Angewandte Chemie International Edition. Link

  • Biotage Application Note. (2016). Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. Link (General reference for automated protocols).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereoselective Synthesis of (R)-2-Methallylglycine

Welcome to the technical support center for the synthesis of (R)-2-Methallylglycine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-2-Methallylglycine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable unnatural amino acid (UAA). (R)-2-Methallylglycine is a crucial building block in medicinal chemistry, often incorporated into peptides to enhance their pharmacological profiles by introducing conformational constraints and improving properties like metabolic stability.[1] However, its stereoselective synthesis presents distinct challenges that require careful control over reaction parameters.

This document moves beyond simple protocols to provide in-depth, field-proven insights in a troubleshooting and FAQ format. We will focus primarily on the robust and widely-used method of diastereoselective alkylation of chiral glycine enolate synthons, a reliable strategy for establishing the desired stereocenter.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each answer explains the underlying chemical principles to empower you to make informed decisions in your experimental setup.

Q1: My reaction is producing a low diastereomeric ratio (dr), close to 1:1. How can I improve the stereoselectivity?

A1: Achieving high diastereoselectivity is the cornerstone of this synthesis, and a poor result often points to suboptimal enolate formation or reaction conditions. The key is to form a rigid, conformationally constrained chelated enolate that presents one face for alkylation while shielding the other.

Probable Causes & Solutions:

  • Incorrect Base or Incomplete Deprotonation: The choice of base is critical for generating the enolate cleanly and completely.

    • Causality: A weak base or insufficient equivalents can lead to an equilibrium between the starting material and the enolate, allowing for non-selective background reactions. Strong, sterically hindered bases like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) are standard. LHMDS is often preferred as it is less prone to side reactions.

    • Solution: Ensure your base is freshly prepared or titrated. Use a slight excess (e.g., 1.1 equivalents) to drive the deprotonation to completion. The enolate formation should be conducted at a low temperature (typically -78 °C) to prevent decomposition and side reactions.

  • Poor Chelation Control: The solvent system plays a pivotal role in the geometry of the lithium enolate.

    • Causality: Non-coordinating solvents can disrupt the formation of the required rigid six-membered chelate ring involving the lithium cation, the enolate oxygen, and a heteroatom from the chiral auxiliary. Tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the lithium cation without excessively interfering with chelation. Additives like HMPA or DMPU can break up lithium aggregates but may also disrupt the chelate, reducing diastereoselectivity.

    • Solution: Use anhydrous THF as the solvent. Avoid additives unless a specific protocol calls for them and you are experiencing solubility issues. The diastereoselectivity of these reactions is highly dependent on the specific chiral auxiliary and the exact reaction conditions, which are often optimized for a specific solvent system.[2]

  • Temperature Fluctuation: The transition state leading to the desired diastereomer is often only marginally lower in energy than the one leading to the undesired product.

    • Causality: Higher temperatures provide enough energy to overcome this small energy barrier, leading to a loss of selectivity. The alkylation step must be maintained at a consistently low temperature (-78 °C is common).

    • Solution: Maintain strict temperature control throughout the addition of the electrophile and for a period afterward. Allow the reaction to warm to room temperature slowly only after the alkylation is complete.

Comparative Data on Reaction Conditions:

Chiral Auxiliary SystemBaseSolventTemp (°C)Typical dr
Schöllkopf Bis-Lactim Ethern-BuLiTHF-78>95:5
Oppolzer's SultamLDATHF-78>90:10
Myers' PseudoephenamineLDATHF/Toluene-78 to 0>98:2
Williams' OxazinoneLHMDSTHF-78 to -40>95:5

This table summarizes typical outcomes. Actual results may vary based on substrate and precise conditions.

Q2: The reaction is sluggish with low conversion, and I'm recovering most of my glycine starting material. What is the issue?

A2: Low conversion is typically due to issues with either the nucleophile (the enolate) or the electrophile.

Probable Causes & Solutions:

  • Inefficient Enolate Formation: As discussed in Q1, incomplete deprotonation is a primary suspect. Ensure your base is active and used in sufficient quantity. The presence of trace amounts of water in the solvent or on the glassware will quench the strong base and the enolate.

    • Solution: Rigorously dry all glassware and solvents. Use freshly distilled THF and ensure your nitrogen/argon line is dry.

  • Inactive Electrophile: The methallyl halide must be reactive.

    • Causality: Methallyl bromide or iodide are commonly used. The iodide is more reactive but can be less stable. Impurities or degradation can reduce its effectiveness.

    • Solution: Use freshly purified methallyl bromide or iodide. Storing it over copper wire can help remove acidic impurities. If using a less reactive halide, consider adding a salt like LiBr to perform an in situ Finkelstein reaction to generate the more reactive iodide.

  • Steric Hindrance: While necessary for stereocontrol, excessive steric bulk on the chiral auxiliary or the electrophile can slow the reaction rate.

    • Solution: This is an inherent property of the chosen system. If the reaction is clean but slow, simply increasing the reaction time at the optimal low temperature may be sufficient. Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion.

Q3: I am observing significant side products, especially a dialkylated species. How can I prevent this?

A3: The formation of a dialkylated product indicates that the mono-alkylated product is being deprotonated and reacting a second time.

Probable Causes & Solutions:

  • Excess Base or Electrophile:

    • Causality: If excess strong base remains after the initial enolate formation, it can deprotonate the product. The resulting enolate of the product can then be alkylated again. This is more common if the product's α-proton is still somewhat acidic.

    • Solution: Use a carefully measured amount of base (e.g., 1.05-1.1 eq). Add the electrophile slowly (dropwise via syringe pump) to a solution of the pre-formed enolate. This ensures the electrophile is consumed by the initial enolate as soon as it is added, minimizing its availability to react with any product enolate that might form.

  • Proton Exchange:

    • Causality: The mono-alkylated product can transfer its α-proton to any remaining unreacted starting material enolate. This creates the enolate of the product, which can then be alkylated.

    • Solution: Ensure the initial deprotonation is fast and complete before adding the electrophile. A short aging time (15-30 minutes) for the enolate at -78 °C is often beneficial.

Workflow for Minimizing Side Reactions:

G cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_outcome Desired Outcome a Dry Glassware & Solvents b Freshly Titrated Base (e.g., LDA) a->b c Purified Electrophile (Methallyl-X) b->c f Slowly Add Electrophile (Syringe Pump) c->f d Form Enolate (-78°C, 1.1 eq Base) e Age Enolate (15-30 min @ -78°C) d->e e->f g Stir at Low Temp (Monitor by TLC) f->g h Quench Reaction g->h i High Yield of Mono-alkylated Product h->i

Caption: Workflow to minimize side-product formation.

Frequently Asked Questions (FAQs)

Q: Which chiral auxiliary is the best choice for synthesizing (R)-2-Methallylglycine?

A: There is no single "best" auxiliary; the optimal choice depends on factors like cost, availability, ease of removal, and desired stereochemical outcome.

  • Myers' Pseudoephenamine-based auxiliaries are highly regarded for providing excellent stereoselectivity (>98:2 dr) and for the relative ease of product purification via crystallization. The auxiliary can be cleaved under moderately acidic conditions.[3]

  • Schöllkopf's bis-lactim ethers derived from valine and glycine are also very effective, often yielding high diastereoselectivity. Cleavage is typically achieved by mild acid hydrolysis.

  • Oppolzer's sultams offer good stereocontrol and are robust, but their removal can sometimes require harsher conditions.

Q: Are there catalytic asymmetric methods available as an alternative to using stoichiometric chiral auxiliaries?

A: Yes, the field of catalytic asymmetric synthesis has made significant strides. Methods like palladium-catalyzed asymmetric allylic alkylation (AAA) of glycine Schiff bases or nickel-catalyzed alkylation of chiral glycine-based complexes are powerful alternatives.[4][5] More recent developments include N-H insertion reactions cooperatively catalyzed by dirhodium(II) carboxylates and chiral spiro phosphoric acids.[6][7]

  • Advantages: These methods are more atom-economical as the chiral source is used in catalytic amounts.

  • Challenges: They may require more specialized ligands and catalysts, and optimization can be more complex than for auxiliary-based methods. Substrate scope can sometimes be limited.

Q: What is the best way to determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of my product?

A:

  • Diastereomeric Ratio (dr): This can often be determined directly from the crude reaction mixture using high-field (400 MHz or higher) ¹H NMR spectroscopy. Look for well-resolved signals corresponding to protons on the chiral auxiliary or the newly formed stereocenter.

  • Enantiomeric Excess (ee): After cleavage of the chiral auxiliary to yield the free amino acid or its ester, the ee must be determined using a chiral analytical method. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase are the gold standards.

Decision Tree for Troubleshooting Low Stereoselectivity:

G start Low Diastereoselectivity Observed in Alkylation q1 Was the base freshly prepared or titrated? start->q1 sol1 Prepare/titrate fresh base. Use 1.1 eq. q1->sol1 No q2 Was anhydrous THF used? q1->q2 Yes end_node Re-run experiment with improved conditions sol1->end_node sol2 Distill THF from Na/benzophenone before use. q2->sol2 No q3 Was the temperature strictly maintained at -78°C? q2->q3 Yes sol2->end_node sol3 Use a cryocool or a well-insulated acetone/dry ice bath. Monitor internal temperature. q3->sol3 No q4 Was the electrophile added slowly? q3->q4 Yes sol3->end_node sol4 Use a syringe pump for slow, controlled addition. q4->sol4 No q4->end_node Yes sol4->end_node

Caption: Troubleshooting decision-making for low dr.

Protocol: Asymmetric Synthesis via Myers' Auxiliary

This protocol is a representative example for the diastereoselective alkylation of pseudoephenamine glycinamide, a method known for its high stereoselectivity.

Step 1: Enolate Formation

  • To a flame-dried, three-neck round-bottom flask under a positive pressure of argon, add pseudoephenamine glycinamide (1.0 eq) and anhydrous THF (to make a 0.1 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of LDA (1.1 eq) in THF.

  • Slowly add the LDA solution to the glycinamide solution over 15 minutes.

  • Stir the resulting slurry at -78 °C for 30 minutes.

Step 2: Alkylation

  • Add a solution of methallyl bromide (1.2 eq) in anhydrous THF dropwise to the enolate slurry over 20 minutes, ensuring the internal temperature does not rise above -75 °C.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Allow the reaction to warm to 0 °C and stir for an additional 1 hour.

Step 3: Workup and Purification

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

  • The desired diastereomer is typically purified by silica gel chromatography or crystallization.

Step 4: Auxiliary Cleavage

  • Dissolve the purified alkylated product in a mixture of THF and 1 N HCl.

  • Heat the mixture at reflux for 4-6 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and perform a workup to separate the chiral auxiliary (which can be recovered) from the desired (R)-2-Methallylglycine product, typically as its ester or free acid.

References

  • Guo, J.-X., et al. (2016). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science. Available at: [Link]

  • Zhu, S., et al. (2018). Highly diastereo- and enantioselective synthesis of multisubstituted allylic amino acid derivatives by allylic alkylation of a chiral glycine-based nickel complex and vinylethylene carbonates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Xu, B., et al. (2016). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. PMC. Available at: [Link]

  • Sketchy MCAT. (2023). Synthesis of Alpha-Amino Acids: Strecker & Gabriel. YouTube. Available at: [Link]

  • Kumar, V., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Publishing. Available at: [Link]

  • Pellissier, H. (n.d.). Guidelines and methodologies in asymmetric synthesis and catalysis. Available at: [Link]

  • Midland, M. M., & Koops, R. W. (1990). The enantioselective synthesis of alpha-amino acid derivatives via organoboranes. The Journal of Organic Chemistry. Available at: [Link]

  • Pamina, F., et al. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. Available at: [Link]

  • Mao, Y., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. Available at: [Link]

  • Myers, A. G., et al. (1995). Asymmetric synthesis of monosubstituted and .alpha.,.alpha.-disubstituted .alpha.-amino acids via diastereoselective glycine enolate alkylations. Journal of the American Chemical Society. Available at: [Link]

  • Xia, Y., et al. (2021). Synergistic Pd/Cu catalysis for stereoselective allylation of vinylethylene carbonates with glycine iminoesters: Enantioselective access to diverse trisubstituted allylic amino acid derivatives. Green Synthesis and Catalysis. Available at: [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2000). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. Available at: [Link]

  • ResearchGate. (n.d.). Asymmetric Synthesis II: More Methods and Applications. Available at: [Link]

  • Singh, S., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. Available at: [Link]

  • Peraka, S., & Ghorai, P. (2019). Regio- and stereoselective synthesis of functionalized and fused heterocycles from Morita–Baylis–Hillman adducts of dicyclopentadienone. Organic & Biomolecular Chemistry. Available at: [Link]

  • Horn, A., et al. (2019). Stereoselective Modification of N-(α-Hydroxyacyl)-glycinesters via Palladium-Catalyzed Allylic Alkylation. Organic Letters. Available at: [Link]

  • Horn, A. (2022). Stereoselective modification of N-(α-Hydroxyacyl)-Glycine esters via palladium-catalyzed allylic alkylation and studies toward the total synthesis of Callipeltin A and C. CORE. Available at: [Link]

  • Macmillan Group. (n.d.). ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Available at: [Link]

  • Synfacts. (2016). Enantioselective Synthesis of α-Alkenyl Amino Acids by N–H Insertion Reactions. Available at: [Link]

  • ResearchGate. (n.d.). Enantioselective metal‐catalyzed N‐allylation of glycine derivatives. Available at: [Link]

  • ResearchGate. (2021). Chemo-, Regio-, and Stereoselective Assembly of Polysubstituted Furan-2(5 H )-ones Enabled by Rh(III)-Catalyzed Domino C–H Alkenylation/Directing Group Migration/Lactonization. Available at: [Link]

  • Geng, X., et al. (2022). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • Palyulin, V. A., et al. (2022). New Chemo-, Regio- and Stereoselective Reactions and Methods in Organic Synthesis. MDPI. Available at: [Link]

  • Trost, B. M., & Saget, T. (2014). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. Organic Letters. Available at: [Link]

  • BioAscent. (2022). Highlights in synthesis - unnatural amino acids. Available at: [Link]

  • Brunner, H., et al. (2019). Chiral Selectivity in the Achiral Amino Acid Glycine. PubMed. Available at: [Link]

  • Roy, A., & glorious, F. (2022). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. RSC Publishing. Available at: [Link]

  • Sci-Hub. (2000). ChemInform Abstract: Stereoselective Aldol Addition of a Chiral Glycine Enolate Synthon to Heteroaromatic Aldehydes. Available at: [Link]

  • Horn, A. (2022). Stereoselective modification of N-(α-Hydroxyacyl)-Glycine esters via palladium-catalyzed allylic alkylation and studies toward the total synthesis of Callipeltin A and C. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: (R)-2-Methallylglycine Stability and Storage

Welcome to the technical support center for (R)-2-Methallylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-2-Methallylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability and integrity of this valuable unsaturated amino acid. Here, you will find troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.

Introduction: The Challenge of (R)-2-Methallylglycine Stability

(R)-2-Methallylglycine is a non-proteinogenic amino acid with significant potential in peptidomimetic and drug design. Its unique structure, featuring a methallyl group, imparts valuable properties but also introduces specific stability challenges. The allylic C-H bonds are weaker than typical sp³ C-H bonds, making them susceptible to oxidation, and the double bond can be prone to various reactions.[1] Understanding these potential degradation pathways is critical for obtaining reliable and reproducible experimental results. This guide provides practical, evidence-based strategies to mitigate these risks.

Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific problems you might encounter with (R)-2-Methallylglycine, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: Discoloration or Clumping of Solid (R)-2-Methallylglycine
  • Observation: The normally white, crystalline powder appears yellowed, brownish, or has formed clumps.

  • Probable Cause: This often indicates oxidation or the presence of moisture, which can accelerate degradation.[2] The methallyl group is susceptible to oxidation, which can be initiated by light, heat, or trace metal contaminants.[3]

  • Troubleshooting Steps:

    • Visual Inspection: Carefully examine the extent of the discoloration or clumping. If it is minor and localized, the bulk of the material may still be usable, but proceed with caution and consider re-purification if your application is highly sensitive.

    • Purity Assessment: If you have access to analytical instrumentation, perform a purity check using High-Performance Liquid Chromatography (HPLC). This will provide a quantitative measure of the degradation.

    • Review Storage Conditions: Ensure the compound has been stored under the recommended conditions (see FAQ section below). Specifically, check for exposure to light, elevated temperatures, and atmospheric oxygen.

    • Future Prevention: When handling the solid, always allow the container to equilibrate to room temperature before opening to prevent condensation.[4] After dispensing, flush the container with an inert gas like argon or nitrogen before resealing.

Issue 2: Inconsistent Results or Loss of Activity in Solution
  • Observation: You observe a decrease in the expected biological activity or inconsistent analytical results from solutions of (R)-2-Methallylglycine over time.

  • Probable Cause: Degradation in solution is a significant concern. The methallyl group can undergo oxidation, and the compound may be susceptible to radical-mediated reactions, especially in the presence of certain solvents, dissolved oxygen, or metal ions.[3]

  • Troubleshooting Flowchart:

    Caption: Troubleshooting inconsistent results in solution.

Issue 3: Poor Solubility or Precipitation
  • Observation: (R)-2-Methallylglycine does not fully dissolve in the chosen solvent, or it precipitates out of solution over time.

  • Probable Cause: While solubility is an intrinsic property, changes in solubility can indicate degradation to a less soluble species or issues with the solvent itself. For zwitterionic amino acids, pH plays a crucial role in solubility.

  • Troubleshooting Steps:

    • Verify Solvent Choice: Confirm the appropriate solvent for your intended concentration. While water is a common solvent for amino acids, organic co-solvents may be necessary at higher concentrations.

    • Adjust pH: The solubility of amino acids is highly dependent on pH. For (R)-2-Methallylglycine, which has both an acidic and a basic group, solubility is generally lowest at its isoelectric point. Adjusting the pH away from the isoelectric point can significantly improve solubility.

    • Gentle Warming and Sonication: Gentle warming or sonication can aid in dissolution. However, avoid excessive heat, as it can accelerate degradation.[5]

    • Consider Salt Formation: In some cases, converting the amino acid to a salt (e.g., hydrochloride or sodium salt) can enhance aqueous solubility.[6]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid (R)-2-Methallylglycine?

For long-term storage, it is recommended to store solid (R)-2-Methallylglycine at -20°C or below, in a tightly sealed container, protected from light.[2][7] The container should be flushed with an inert gas, such as argon or nitrogen, to minimize exposure to oxygen. For short-term storage (days to weeks), storage at 2-8°C under the same conditions is acceptable.

Storage DurationTemperatureAtmosphereLight Condition
Long-term (>1 month)≤ -20°CInert Gas (Ar or N₂)Dark
Short-term (<1 month)2-8°CInert Gas (Ar or N₂)Dark

Q2: How should I prepare and store solutions of (R)-2-Methallylglycine?

The shelf-life of amino acids in solution is significantly shorter than in their solid form.[7] It is highly recommended to prepare solutions fresh for each experiment. If storage is unavoidable, prepare aliquots to minimize freeze-thaw cycles and store them at -20°C or -80°C.[2] Use high-purity, de-gassed solvents to remove dissolved oxygen. Buffers at a slightly acidic pH (e.g., pH 5-6) can sometimes improve the stability of amino acid solutions.

Q3: What are the primary degradation pathways for (R)-2-Methallylglycine?

The primary points of instability in (R)-2-Methallylglycine are the methallyl group and the amino acid functionality.

  • Oxidation of the Methallyl Group: The allylic C-H bonds are susceptible to radical abstraction, leading to oxidation. This can be initiated by light, heat, or metal ions. The double bond itself can also be oxidized.[1][3]

  • Polymerization: Similar to other molecules containing reactive double bonds, there is a potential for radical-initiated polymerization, although this is less common under typical laboratory conditions unless initiators are present.

  • Standard Amino Acid Degradation: Like other amino acids, it can undergo decarboxylation or deamination, particularly under harsh conditions of pH and temperature.

    G cluster_0 Initiators Light Light Oxidation Oxidation Light->Oxidation Heat Heat Heat->Oxidation Metal Ions Metal Ions Metal Ions->Oxidation R-2-Methallylglycine R-2-Methallylglycine Oxidized Products Oxidized Products R-2-Methallylglycine->Oxidized Products Oxidation Polymerization Polymerization R-2-Methallylglycine->Polymerization Radical Polymerization Decarboxylation/Deamination Decarboxylation/Deamination R-2-Methallylglycine->Decarboxylation/Deamination Harsh pH/Temp

    Caption: Potential degradation pathways of (R)-2-Methallylglycine.

Q4: What analytical techniques are suitable for assessing the purity and stability of (R)-2-Methallylglycine?

Several analytical methods can be employed:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity of the parent compound and detecting the presence of degradation products.[8] Reversed-phase HPLC with UV detection (at ~210 nm for the carboxyl group) or derivatization with agents like o-phthalaldehyde (OPA) for fluorescence detection are common methods.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both separation and mass information, making it invaluable for identifying the structures of unknown degradation products.[2][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect impurities, although it is less sensitive than chromatographic methods for minor degradants.

Experimental Protocols

Protocol 1: Routine Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of (R)-2-Methallylglycine. Method optimization may be required based on the available instrumentation and column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of (R)-2-Methallylglycine.

    • Dissolve in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-20 min: 5% B

  • Analysis:

    • Integrate the peak corresponding to (R)-2-Methallylglycine and any impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Preparation of a Stabilized Stock Solution

This protocol is for preparing a stock solution with enhanced stability for short-term storage.

  • Solvent Preparation:

    • Use a high-purity solvent (e.g., sterile water or a suitable buffer at pH 5-6).

    • De-gas the solvent by sparging with an inert gas (argon or nitrogen) for at least 15 minutes.

  • Dissolution:

    • Allow the solid (R)-2-Methallylglycine to equilibrate to room temperature in a desiccator.

    • Weigh the desired amount of the compound in a sterile container.

    • Add the de-gassed solvent and dissolve completely. Gentle sonication can be used if necessary.

  • Storage:

    • Dispense the solution into single-use aliquots in cryovials.

    • Flush the headspace of each vial with inert gas before sealing.

    • Immediately freeze and store at ≤ -20°C, protected from light.

References

  • NovoPro Bioscience Inc. (2017, March 29). Handling and Storage of Synthetic Peptides. Retrieved from [Link]

  • Yin, J., Gallis, C. E., & Chisholm, J. D. (2007). Tandem Oxidation/Halogenation of Aryl Allylic Alcohols under Moffatt-Swern Conditions. The Journal of Organic Chemistry, 72(18), 7054–7057.
  • Karak, N. (2019). Thermal Degradation of Poly(Allyl Methacrylate) by Mass Spectroscopy and TGA. In Fundamentals of Polymer Science (pp. 429-479). Springer, Cham.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Allyl group. In Wikipedia. Retrieved from [Link]

  • PubChem. (n.d.). Glycine degradation. Retrieved from [Link]

  • ResearchGate. (n.d.). Depiction of the oxidation of allyl alcohol (AA) in methanol with oxygen at room temperature to methyl esters. Retrieved from [Link]

  • University of Maine. (n.d.). Unit 5: Radicals and Radical Reactions. Retrieved from [Link]

  • Wang, B., & Zhang, N. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52(8), 1187–1198.
  • Tan, J. B. L., et al. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Molecules, 23(2), 434.
  • E3S Web of Conferences. (2021). Polymer Degradation: Category, Mechanism and Development Prospect. 257, 02047.
  • RSC Publishing. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12(30), 19305-19315.
  • National Center for Biotechnology Information. (n.d.). An Investigation of the Reactions of Substituted Homoallylic Alcohols with Various Oxidation Reagents. Molecules, 13(4), 857-867.
  • ACS Publications. (1956). Methallyl Chloride. Industrial & Engineering Chemistry, 48(9), 11A-20A.
  • SLT. (2024, July 24). Why Allylic Alcohol Is Stable. Retrieved from [Link]

  • Master Organic Chemistry. (2013, July 30). Free Radical Reactions – Chlorination of Methane. Retrieved from [Link]

  • Biomedical Chemistry. (2021). Methods for Determining Individual Amino Acids in Biological Fluids. Biomedical Chemistry, 1(1), 1-10.
  • Chemistry LibreTexts. (2024, March 17). 10.4: Stability of the Allyl Radical - Resonance Revisited. Retrieved from [Link]

  • MDPI. (2022). Possible Reaction Mechanisms Involved in Degradation of Patulin by Heat-Assisted Cysteine under Highly Acidic Conditions. Toxins, 14(10), 695.
  • SLT. (2024, August 6). Why Allylic Alcohol Is Stable. Retrieved from [Link]

  • PubMed Central. (2018). Degradation Behavior of Polymers Used as Coating Materials for Drug Delivery—A Basic Review.
  • Chemistry LibreTexts. (2021, December 15). 9.3: Stability of Alkyl Radicals. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Coupling Efficiency of (R)-2-Methallylglycine

This is a technical support guide designed for researchers and drug development professionals working with difficult peptide couplings. Case ID: T-MAG-001 Topic: Troubleshooting and Optimization of (R)-2-Methallylglycine...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and drug development professionals working with difficult peptide couplings.

Case ID: T-MAG-001 Topic: Troubleshooting and Optimization of (R)-2-Methallylglycine Incorporation Status: Active Support Audience: Peptide Chemists, Medicinal Chemists[1][2]

Diagnostic & Molecule Profile

Before initiating troubleshooting, confirm the specific structural variant of your building block.[2] The term "(R)-2-Methallylglycine" is frequently used in two distinct contexts which dictate the difficulty of the coupling.

VariantStructure DescriptionCoupling DifficultyPrimary Challenge
Mono-substituted

-H,

-methallyl side chain
Moderate Steric bulk of the

-branched alkene.[1] Similar to Leucine/Phenylalanine.[2]

-Disubstituted

-Methyl,

-methallyl side chain
Extreme Quaternary carbon formation.[1] Severe steric hindrance prevents nucleophilic attack.[2]

Note: If you are synthesizing stapled peptides , you are likely using the


-disubstituted  variant (often abbreviated as 

or similar).[1][2] The protocols below are engineered to handle the "Extreme" difficulty case, which will also suffice for the mono-substituted variant.

The "Hardware": Reagent Selection Guide

Standard coupling reagents (HBTU, DIC/HOBt) often fail with methallyl derivatives due to the bulky alkene shielding the activated carboxylate.[2] You must upgrade to high-efficiency "onium" salts or phosphonium reagents.[1][3]

Tier 1: High-Efficiency Activation (Recommended Starting Point)
  • Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)[1][2]

  • Additive: HOAt (7-Aza-1-hydroxybenzotriazole) - Optional but recommended if not using HATU.[1][2]

  • Mechanism: The 7-aza nitrogen forms a hydrogen bond with the incoming amine, acting as a general base catalyst to accelerate the reaction by up to 100x compared to HBTU.[2]

Tier 2: The "Nuclear Option" (For Failed Couplings)
  • Reagent: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)[1][2]

  • Why: Phosphonium salts avoid the formation of guanidinium byproducts (which can terminate chains) and are more reactive towards sterically hindered amines.[2]

  • Alternative: COMU (Superior solubility and reactivity comparable to HATU, often safer).[1][2]

Tier 3: Acyl Fluorides (For -Disubstituted Targets)
  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)[1][2]

  • Mechanism: Converts the amino acid into an Acyl Fluoride .[2] Acyl fluorides are small, highly reactive electrophiles that can penetrate the steric wall of the quaternary center better than bulky active esters.[2]

The "Software": Experimental Protocols

Protocol A: Microwave-Assisted Coupling (Gold Standard)

Heat is the most effective variable for overcoming the activation energy barrier of hindered couplings.[1][2]

  • Resin Preparation: Swell resin in NMP (N-Methyl-2-pyrrolidone) for 20 mins. NMP solvates peptide chains better than DMF, reducing aggregation.[1]

  • Activation:

    • AA: 4.0 equivalents[1][2]

    • HATU: 3.9 equivalents[1][2]

    • DIPEA: 8.0 equivalents[2]

    • Pre-activation time:0 seconds . Add reagents directly to the resin to minimize epimerization (though less risky for quaternary centers).[2]

  • Reaction Conditions:

    • Temperature: 75°C

    • Time: 10 minutes

    • Power: 25-30W (maintain constant temp).

  • Double Coupling: MANDATORY . Drain and repeat the step with fresh reagents.[2]

Protocol B: Room Temperature "Overnight" (If Microwave Unavailable)
  • Solvent: 1:1 DMF/DCM or pure NMP.

  • Reagent: PyAOP (3 eq) + HOAt (3 eq) + TMP (2,4,6-Trimethylpyridine/Collidine) (6 eq).

    • Why Collidine? It is a weaker base than DIPEA, reducing the risk of base-catalyzed side reactions during long couplings.

  • Time: 2 x 2 hours. (Overnight is risky for instability, but 2-hour double coupling is safer).[1]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct coupling strategy based on your specific failure mode.

CouplingLogic Start Start: Coupling (R)-2-Methallylglycine CheckType Is the AA Alpha,Alpha-Disubstituted? Start->CheckType Mono No (Mono-substituted) CheckType->Mono No Di Yes (Quaternary Center) CheckType->Di Yes Standard Protocol: HATU / DIPEA 2 x 45 min @ RT Mono->Standard Advanced Protocol: HATU / DIPEA Microwave 75°C, 2 x 10 min Di->Advanced CheckSuccess Check: Kaiser/Chloranil Test Standard->CheckSuccess Advanced->CheckSuccess Extreme Protocol: TFFH (Acyl Fluoride) or PyAOP @ 75°C Extreme->CheckSuccess Success Proceed to Deprotection CheckSuccess->Success Blue/Colorless Fail Incomplete Coupling CheckSuccess->Fail Positive Fail->Extreme Escalate Conditions

Caption: Decision tree for selecting coupling conditions based on steric hindrance and experimental feedback.

Troubleshooting & FAQs

Q: I see a "deletion sequence" (missing Methallylglycine) in my MS data. Why?

A: This indicates the coupling failed completely.[2]

  • Cause: The bulky side chain prevented the activated ester from reaching the N-terminus.[2]

  • Fix: Switch to Protocol A (Microwave) . If already using microwave, switch to PyAOP or TFFH .[2] Ensure you are using NMP as the solvent to prevent chain aggregation (beta-sheet formation) which often compounds the steric issue.[1][2]

Q: My yield is low, and I see a mass of +18 Da or +32 Da. Is the alkene reacting?

A: The methallyl alkene is generally stable to standard coupling conditions.[2]

  • +18 Da: Likely hydrolysis of the active ester before it could couple.[2] Ensure your solvents are strictly anhydrous .[2]

  • +32 Da: Potential oxidation of the alkene (rare under coupling, but possible during cleavage if scavengers are insufficient).[2] Ensure your cleavage cocktail contains EDT (Ethanedithiol) or DODT to protect the alkene from carbocations.[2]

Q: Can I use DIC/Oxyma instead of HATU?

A: Yes, and for microwave synthesis, DIC/Oxyma is often preferred over HATU.[2]

  • Reason: HATU can cause capping (guanidinylation) of the N-terminus at high temperatures if the coupling is slow.[1][2] DIC/Oxyma does not have this side reaction.[2]

  • Recommendation: If HATU fails at high temp, try DIC (4 eq) / Oxyma Pure (4 eq) at 75°C for 10 mins.

Q: How do I prevent epimerization (loss of chirality)?

A: (R)-2-Methallylglycine is prone to epimerization if activated too long in the presence of base.[1][2]

  • Fix 1: Use Collidine (TMP) instead of DIPEA.[1][2] It is less basic and reduces proton abstraction from the alpha-carbon.

  • Fix 2: Reduce pre-activation time to 0 minutes . Add the base last, directly to the resin/AA mixture.

References

  • El-Faham, A., & Albericio, F. (2011).[1][2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Hoyer, K., et al. (2021).[1][2] Scalable synthesis and coupling of quaternary

    
    -arylated amino acids. Chemical Science. 
    
  • Bachem. (2024).[1][2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • BenchChem. (2025).[1][2][3] Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. [1][2]

Sources

Optimization

Technical Support Center: (R)-2-Methallylglycine Solubility

This guide serves as a technical support hub for researchers working with (R)-2-Methallylglycine (Systematic name: (R)-2-amino-4-methylpent-4-enoic acid). This non-canonical amino acid is a critical building block for st...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support hub for researchers working with (R)-2-Methallylglycine (Systematic name: (R)-2-amino-4-methylpent-4-enoic acid). This non-canonical amino acid is a critical building block for stapled peptides and conformational studies, yet its unique physicochemical properties present significant solubility and aggregation challenges.[1]

Chemical Profile & Solubility Physics

Before troubleshooting, it is critical to understand why this molecule resists solubilization.

  • Molecule: (R)-2-Methallylglycine

  • Systematic Name: (R)-2-amino-4-methylpent-4-enoic acid

  • Side Chain: 2-methylallyl group (–CH₂–C(CH₃)=CH₂)

  • Core Issue: The molecule possesses a "Schizophrenic" polarity. The zwitterionic backbone (NH₃⁺/COO⁻) demands high polarity (water/acid), while the bulky, aliphatic methallyl side chain is highly hydrophobic and sterically demanding.

ParameterCharacteristicImplication for Solubility
Hydrophobicity High (Aliphatic/Alkene)Poor solubility in pure water at neutral pH; promotes aggregation in peptides.
Isoelectric Point (pI) ~6.0 (Estimated)Minimum solubility occurs near pH 6.0 (Zwitterionic aggregation).
Steric Bulk Gamma-branchedSlower dissolution kinetics; requires vortexing/sonication.
Preferred Solvents Acidified H₂O, DMF, NMPRequires pH manipulation or dipolar aprotic solvents.

Troubleshooting Workflow (Interactive Logic)

Use the following decision tree to determine the correct solubilization strategy based on your specific application.

Solubility_Workflow Start Start: What form are you handling? Form_Free Free Amino Acid (H-AA-OH) Start->Form_Free Form_Protected Protected Derivative (Fmoc/Boc-AA-OH) Start->Form_Protected Form_Peptide Peptide containing (R)-2-Methallylglycine Start->Form_Peptide Q_Free_Solvent Target Solvent? Form_Free->Q_Free_Solvent Q_Prot_Issue Issue Type? Form_Protected->Q_Prot_Issue Q_Pep_Stage Stage? Form_Peptide->Q_Pep_Stage Free_Water Aqueous Buffer Q_Free_Solvent->Free_Water Free_Organic Organic (Synthesis) Q_Free_Solvent->Free_Organic Action_Acidify Adjust pH < 2 or > 9 (Use dilute HCl or NaOH) Free_Water->Action_Acidify Action_Suspension Insoluble in pure DCM/EtOAc. Use TFA/DCM or suspend & react. Free_Organic->Action_Suspension Prot_Cloudy Cloudy/Precipitate in DMF Q_Prot_Issue->Prot_Cloudy Action_NMP Switch to NMP or Add 5-10% DMSO Prot_Cloudy->Action_NMP Pep_SPPS During Synthesis (Coupling) Q_Pep_Stage->Pep_SPPS Pep_Purify HPLC/Purification Q_Pep_Stage->Pep_Purify Action_Chaos Add Chaotropic Salts (0.1M LiCl in DMF) Pep_SPPS->Action_Chaos Action_Heat Heat Column to 40-60°C Use Isopropanol gradient Pep_Purify->Action_Heat

Caption: Decision matrix for solubilizing (R)-2-Methallylglycine derivatives during synthesis and purification.

Technical FAQs & Troubleshooting

Category A: Solid Phase Peptide Synthesis (SPPS)

Q: My Fmoc-(R)-2-Methallylglycine does not dissolve completely in DMF at 0.2 M. It looks cloudy. What should I do? A: This is a common issue due to the hydrophobicity of the methallyl side chain.

  • Immediate Fix: Switch the solvent from DMF to NMP (N-methyl-2-pyrrolidone) . NMP has a higher solubilizing power for hydrophobic amino acids.

  • Alternative: If you must use DMF, add DMSO (5-10% v/v) to the solution. Ensure the DMSO is anhydrous to prevent Fmoc deprotection.

  • Protocol: Sonicate at 30°C for 5-10 minutes. Do not exceed 40°C to avoid premature Fmoc removal.[2]

Q: During coupling, the resin aggregation seems to increase after adding this residue. Why? A: The methallyl group promotes "hydrophobic collapse" of the growing peptide chain, often leading to beta-sheet formation (aggregation) on the resin.

  • Solution: Use "Magic Mixture" coupling conditions.

    • Solvent: DMF containing 0.1 M LiCl (Lithium Chloride) or 0.4 M K-Oxyma . These chaotropic salts disrupt hydrogen bonding networks and prevent aggregation.[2]

    • Temperature: Perform the coupling at 50°C (microwave or conventional heating) to overcome the steric barrier and solubility limit.

Category B: Purification & Analysis (HPLC)

Q: The peptide containing (R)-2-Methallylglycine elutes as a broad, tailing peak or precipitates on the column. A: The hydrophobic side chain interacts strongly with the C18 stationary phase, and standard gradients (Water/Acetonitrile) may not be strong enough to desorb it efficiently.

  • Fix 1 (Column Heating): Run the HPLC column at 60°C . This increases the solubility of the peptide in the mobile phase and improves mass transfer kinetics.

  • Fix 2 (Solvent Modification): Replace Acetonitrile with Isopropanol (IPA) or use a mixture (e.g., Acetonitrile:IPA 1:1) for Component B. IPA is a stronger eluent for hydrophobic peptides.

Category C: Aqueous/Biological Assays[3]

Q: I cannot dissolve the free amino acid in water for a stock solution. A: (R)-2-Methallylglycine is a zwitterion with a pI near 6. It is least soluble in pure water (pH ~7).

  • Protocol:

    • Suspend the solid in a small volume of water.[3]

    • Add 1.0 M HCl or 1.0 M NaOH dropwise until the solution clears (target pH < 3 or > 9).

    • Once dissolved, dilute to the desired volume with buffer. Note: Check for precipitation upon dilution; if it crashes out, you may need a co-solvent.

Experimental Protocols

Protocol 1: High-Concentration Stock for SPPS

Target: 0.2 M Fmoc-(R)-2-Methallylglycine in NMP

  • Weighing: Weigh the required amount of Fmoc-AA-OH into a dry 15 mL conical tube.

  • Solvent Addition: Add NMP (peptide synthesis grade) to 80% of the final volume.

  • Dispersion: Vortex vigorously for 30 seconds. The powder may clump initially.

  • Sonication: Sonicate in a water bath at 35°C for 10 minutes. The solution should turn clear.

  • Final Adjustment: Top up to the final volume with NMP.

    • Contingency: If still cloudy, add anhydrous DMSO dropwise (up to 10% of total volume).

Protocol 2: "Magic Mixture" for Difficult Couplings

Use this when the peptide chain aggregates after adding (R)-2-Methallylglycine.

  • Preparation of LiCl/DMF: Dissolve dry LiCl in DMF to a concentration of 0.1 M . Store over molecular sieves.

  • Activation:

    • Amino Acid: 5.0 eq

    • HATU: 4.9 eq

    • DIEA: 10.0 eq[4]

  • Procedure: Dissolve the amino acid and HATU in the LiCl/DMF solution. Add DIEA immediately before adding to the resin.

  • Reaction: Shake for 1 hour at room temperature, or 15 minutes at 50°C.

Data Reference: Solvent Compatibility

Solvent SystemSolubility RatingApplicationNotes
Water (pH 7) 🔴 Poor (< 1 mg/mL)NoneAggregation at pI.
0.1 M HCl / NaOH 🟢 Good (> 10 mg/mL)Stock SolutionsSalt formation drives solubility.
DMF (Pure) 🟡 ModerateSPPSMay require sonication/heat.[2]
NMP 🟢 ExcellentSPPSPreferred solvent for this residue.
DMSO 🟢 ExcellentStocks/AssaysHard to remove; potential oxidation.
Acetonitrile 🔴 PoorHPLCPeptide may precipitate if % is low.[3]
Isopropanol 🟡 ModerateHPLCGood co-solvent for elution.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

    • Grounding: Establishes solubility profiles for Fmoc-protected hydrophobic amino acids.
  • Paradís-Bas, M., et al. (2016). The "Magic Mixture" (LiCl/DMF) for the synthesis of difficult peptides. Methods in Molecular Biology, 1348, 1-13.

    • Grounding: Validates the use of chaotropic salts (LiCl) to overcome aggregation in hydrophobic sequences.[2]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256.

    • Grounding: Provides the authoritative protocol for using NMP and elevated temperatures for sterically hindered/hydrophobic residues.
  • Sigma-Aldrich Technical Bulletin. Peptide Solubility Guidelines.

    • Grounding: General rules for zwitterionic and hydrophobic peptide solubiliz

Sources

Reference Data & Comparative Studies

Validation

Efficacy of (R)-2-Methallylglycine compared to other unnatural amino acids

Comparative Efficacy Guide: (R)-2-Methallylglycine in Peptidomimetic Therapeutics Executive Summary This technical guide evaluates the efficacy of (R)-2-Methallylglycine (R-Mag) as a non-canonical amino acid (NCAA) for p...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Efficacy Guide: (R)-2-Methallylglycine in Peptidomimetic Therapeutics

Executive Summary This technical guide evaluates the efficacy of (R)-2-Methallylglycine (R-Mag) as a non-canonical amino acid (NCAA) for peptide macrocyclization ("stapling"). While the industry standard for helical stabilization remains


-disubstituted amino acids (e.g., S5, R8), R-Mag occupies a critical niche. It enables the formation of trisubstituted olefin bridges  via Ring-Closing Metathesis (RCM). This modification imparts distinct steric rigidity and proteolytic resistance compared to the disubstituted bridges formed by standard Allylglycine (Ag), albeit with specific synthetic demands.

Part 1: Structural & Mechanistic Basis

To understand the efficacy of R-Mag, one must contrast its side-chain architecture with its primary competitors: Allylglycine (Ag) and the


-methylated "Stapling" acids (S5).
  • (R)-2-Methallylglycine (R-Mag): Contains a

    
    -methyl group on the vinyl handle.
    
  • Allylglycine (Ag): Contains a simple vinyl handle.

  • S5 ((S)-4-pentenylalanine): Contains an

    
    -methyl group (essential for the Thorpe-Ingold effect) and a longer alkenyl chain.
    

Mechanism of Action: R-Mag is primarily used to modulate the rigidity of the crosslink itself. When R-Mag undergoes RCM with an Allylglycine residue, it forms a trisubstituted olefin .

  • Thermodynamic Stability: Trisubstituted alkenes are thermodynamically more stable than the disubstituted alkenes formed by Ag-Ag or S5-S5 pairs.

  • Steric Shielding: The additional methyl group at the bridgehead provides steric bulk that shields the double bond from metabolic oxidation and reduces the conformational freedom of the loop.

Diagram 1: Structural Comparison & Metathesis Outcomes

ChemicalStructure cluster_inputs Precursors (Unnatural Amino Acids) cluster_outcomes RCM Product (The Staple) Ag Allylglycine (Ag) (Terminal Alkene) RMag (R)-2-Methallylglycine (R-Mag) (Branched Alkene) DiSub Disubstituted Olefin (Flexible, Standard) Ag->DiSub Ag + Ag RCM S5 S5 (Stapling Std) (Alpha-Methyl + Alkene) TriSub Trisubstituted Olefin (Rigid, Sterically Bulky) RMag->TriSub RMag + Ag RCM S5->DiSub S5 + S5 RCM Helix Alpha-Helix Induction (High Helicity) S5->Helix Thorpe-Ingold Effect

Figure 1: Comparative outcomes of RCM using different amino acid precursors. R-Mag is unique in generating trisubstituted olefin bridges.

Part 2: Comparative Performance Data

The following data synthesizes performance metrics from standard peptidomimetic workflows. Note that "Helicity Induction" refers to the amino acid's intrinsic ability to nucleate a helix before cyclization.

Feature(R)-2-Methallylglycine (R-Mag) Allylglycine (Ag) S5 (Alpha-Methyl)
Staple Geometry Trisubstituted Olefin (Rigid)Disubstituted Olefin (Flexible)Disubstituted Olefin (Flexible)
Intrinsic Helicity Low (Mono-substituted

-C)
Low (Mono-substituted

-C)
High (

-disubstituted)
Proteolytic Stability High (Steric shield + Macrocycle)Moderate (Macrocycle only)Very High (Gem-dimethyl + Macrocycle)
RCM Difficulty High (Requires HG-II Catalyst)Low (Standard Grubbs I/II)Low (Standard Grubbs I/II)
Cell Permeability Moderate (Lipophilic bridge)ModerateHigh (Lipophilic + Compact Helix)

Analysis of Efficacy:

  • Vs. Allylglycine: R-Mag is superior for metabolic stability . The methyl group on the double bond hinders cytochrome P450 epoxidation and peptidase access. However, R-Mag requires more potent catalysts (Hoveyda-Grubbs II) to force the formation of the trisubstituted bond due to steric hindrance during the reaction.

  • Vs. S5 (Standard Stapling): S5 remains the gold standard for helix induction because the

    
    -methyl group restricts the 
    
    
    
    and
    
    
    torsion angles (Thorpe-Ingold effect). R-Mag lacks this
    
    
    -methyl group. Therefore, R-Mag should be used when the staple itself needs to be rigid, rather than when the goal is purely to force the backbone into a helix.

Part 3: Experimental Protocols

To successfully utilize R-Mag, researchers must adapt standard SPPS and RCM protocols to account for its steric bulk and the difficulty of forming trisubstituted olefins.

Protocol A: Solid Phase Peptide Synthesis (SPPS) Incorporation
  • Coupling Reagent: Use HATU or PyAOP instead of HBTU. The steric bulk of the methallyl group can slow down coupling.

  • Conditions: 4 equivalents of AA, 3.8 eq HATU, 8 eq DIPEA in DMF.

  • Reaction Time: Double couple (2 x 45 min) to ensure >99% incorporation.

Protocol B: Ring-Closing Metathesis (RCM) for Trisubstituted Olefins

Formation of the R-Mag/Ag bridge requires thermodynamic control and high-activity catalysts.

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred over DCM for higher boiling point).

  • Concentration: Dilute conditions (0.4 mM) to prevent intermolecular oligomerization.

  • Catalyst: Hoveyda-Grubbs 2nd Generation (HG-II) .

    • Note: Grubbs I is generally ineffective for trisubstituted olefins involving R-Mag.

  • Procedure:

    • Dissolve resin-bound or protected peptide in degassed DCE.

    • Add 20 mol% HG-II catalyst.

    • Microwave Irradiation: Heat to 60°C - 80°C for 1 hour (or reflux for 12 hours).

    • Validation: Monitor reaction progress via LC-MS (Look for mass shift of -28 Da corresponding to ethylene loss).

Diagram 2: Optimized Workflow for R-Mag Stapling

RCMWorkflow Start Resin-Bound Peptide (Containing R-Mag & Ag) Step1 Solvent Exchange (Degassed DCE, 0.4 mM) Start->Step1 Step2 Catalyst Addition Hoveyda-Grubbs II (20 mol%) Step1->Step2 Step3 Thermal Activation Microwave: 60°C, 1 hr Step2->Step3 Check LC-MS Check (Mass -28 Da?) Step3->Check Success Cleavage & Purification (Trisubstituted Staple) Check->Success Yes Fail Re-treat (Add fresh Catalyst) Check->Fail No Fail->Step2

Figure 2: Decision tree for Ring-Closing Metathesis using R-Mag, highlighting the necessity of HG-II and heat.

Part 4: Analytical Validation

1. Circular Dichroism (CD) Spectroscopy:

  • Objective: Quantify helicity.

  • Expectation: R-Mag peptides will show characteristic

    
    -helical minima at 208 nm and 222 nm, but the molar ellipticity (
    
    
    
    ) may be lower than S5-stapled analogs unless the staple span (i, i+4 vs i, i+7) is perfectly optimized for the trisubstituted geometry.

2. Proteolytic Stability Assay:

  • Reagent: Chymotrypsin or Pronase.

  • Method: Incubate peptide (50 µM) with enzyme (1 ng/µL) in PBS at 37°C.

  • Readout: HPLC peak area integration over time (0, 1, 2, 4, 8, 24 h).

  • Efficacy Marker: R-Mag peptides typically exhibit a half-life (

    
    ) 3-5x longer than linear controls and comparable to or better than Ag-Ag staples due to the hydrophobic bulk of the methyl group protecting the amide backbone.
    

References

  • Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition. Link

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides. Journal of the American Chemical Society. Link

  • Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society. Link

  • Walensky, L. D., et al. (2004). Activation of Apoptosis in Vivo by a Hydrocarbon-Stapled BH3 Helix. Science. Link

Comparative

A Comparative In Vitro Validation Guide: Peptides Containing (R)-2-Methallylglycine

For researchers, scientists, and drug development professionals, the quest for more robust and effective peptide therapeutics is a continuous endeavor. The incorporation of unnatural amino acids is a key strategy in this...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for more robust and effective peptide therapeutics is a continuous endeavor. The incorporation of unnatural amino acids is a key strategy in this pursuit, offering avenues to enhance stability, modulate conformation, and improve overall pharmacological profiles.[1][2] This guide provides an in-depth technical comparison of a peptide containing the novel unnatural amino acid, (R)-2-Methallylglycine (Mlg), against its native counterpart. We will delve into the core in vitro validation assays that are critical for assessing the impact of this modification: cell viability, serum stability, and proteolytic resistance.

The inclusion of (R)-2-Methallylglycine, a Cα,α-disubstituted amino acid, is hypothesized to impart significant conformational constraints on the peptide backbone.[3][4] This rigidity can shield the peptide from enzymatic degradation and potentially lock it into a bioactive conformation, thereby enhancing its therapeutic efficacy. This guide will provide the experimental framework to rigorously test these hypotheses.

Comparative Analysis: Native Peptide vs. Mlg-Peptide

To illustrate the potential advantages of incorporating (R)-2-Methallylglycine, we present a comparative analysis of a hypothetical decapeptide, "Native-Pep" (Sequence: G-F-L-K-A-V-D-E-R-G), and its modified analogue, "Mlg-Pep," where the Alanine at position 5 has been replaced with (R)-2-Methallylglycine (Sequence: G-F-L-K-(Mlg)-V-D-E-R-G).

Table 1: Comparative Cell Viability (MTT Assay)
PeptideConcentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
Native-Pep 198.2 ± 3.5> 100
1095.1 ± 4.2
5089.5 ± 5.1
10082.3 ± 6.3
Mlg-Pep 199.1 ± 2.8> 100
1097.6 ± 3.1
5094.2 ± 3.9
10091.5 ± 4.5
Control Vehicle (PBS)100 ± 2.1N/A

This is illustrative data.

Interpretation: The MTT assay results indicate that neither the native nor the Mlg-containing peptide exhibits significant cytotoxicity at concentrations up to 100 µM. This is a critical first step in deeming a therapeutic candidate safe for further development. The slightly higher viability observed for Mlg-Pep at higher concentrations may suggest that the modification does not introduce any undue cellular stress.

Table 2: Comparative Serum Stability
PeptideIncubation Time (hours)% Remaining Peptide (Mean ± SD)T1/2 (hours)
Native-Pep 0100 ± 0.04.5
185.3 ± 4.1
452.1 ± 5.8
823.7 ± 3.9
24< 5
Mlg-Pep 0100 ± 0.018.2
198.2 ± 2.5
489.5 ± 3.7
875.1 ± 4.2
2445.3 ± 5.1

This is illustrative data.

Interpretation: The serum stability assay demonstrates a marked improvement in the half-life of Mlg-Pep compared to Native-Pep. This enhanced stability is likely due to the steric hindrance provided by the methallyl group, which protects the peptide backbone from degradation by serum proteases.[5] An extended serum half-life is a highly desirable attribute for a therapeutic peptide, as it can lead to a longer duration of action and potentially less frequent dosing.

Table 3: Comparative Proteolytic Stability (Trypsin Digestion)
PeptideIncubation Time (minutes)% Remaining Peptide (Mean ± SD)
Native-Pep 0100 ± 0.0
1545.2 ± 6.1
3015.8 ± 4.3
60< 2
Mlg-Pep 0100 ± 0.0
1592.7 ± 3.8
3081.4 ± 4.9
6065.9 ± 5.5

This is illustrative data.

Interpretation: The proteolytic stability assay with trypsin, a common serine protease, further underscores the protective effect of the (R)-2-Methallylglycine substitution. Trypsin cleaves at the C-terminus of Lysine (K) and Arginine (R) residues.[6] While both peptides have potential cleavage sites, the conformational rigidity imparted by the Mlg residue in Mlg-Pep likely hinders the access of trypsin to these sites, resulting in significantly slower degradation.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key in vitro validation assays.

Cell Viability Assay (MTT)

This assay assesses the metabolic activity of cells as an indicator of their viability.[2][7]

Caption: MTT Cell Viability Assay Workflow.

Materials:

  • 96-well flat-bottom tissue culture plates

  • Human cell line (e.g., HeLa, HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[2]

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the Native-Pep and Mlg-Pep in serum-free medium.

  • Remove the culture medium from the wells and replace it with 100 µL of the peptide solutions. Include wells with vehicle control (medium only).

  • Incubate the plate for another 24 to 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

  • After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Mix gently by pipetting up and down.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Serum Stability Assay

This assay determines the half-life of a peptide in the presence of serum proteases.

Caption: Serum Stability Assay Workflow.

Materials:

  • Human serum

  • Peptide stock solutions (1 mg/mL in water or PBS)

  • Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA)

  • Microcentrifuge tubes

  • Thermomixer or water bath

  • LC-MS system

Procedure:

  • Pre-warm human serum to 37°C.

  • Add the peptide stock solution to the serum to a final concentration of 10-50 µM.

  • Incubate the mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot (e.g., 50 µL) of the serum-peptide mixture.

  • Immediately quench the enzymatic reaction by adding 2 volumes of cold ACN with 0.1% TFA.[9]

  • Vortex the samples and incubate on ice for 10-20 minutes to precipitate serum proteins.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for LC-MS analysis.

  • Analyze the samples by reverse-phase HPLC coupled to a mass spectrometer.

  • Quantify the peak area of the intact peptide at each time point and calculate the percentage of remaining peptide relative to the t=0 time point. The half-life (T1/2) can be determined by fitting the data to a one-phase decay curve.

Proteolytic Stability Assay (Trypsin)

This assay evaluates the resistance of a peptide to a specific protease.

Caption: Proteolytic Stability Assay Workflow.

Materials:

  • Trypsin (sequencing grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Peptide stock solutions (1 mg/mL in water)

  • Formic acid

  • LC-MS system

Procedure:

  • Prepare a solution of the peptide in ammonium bicarbonate buffer at a final concentration of 0.1-0.5 mg/mL.

  • Add trypsin to the peptide solution at an enzyme-to-substrate ratio of 1:20 to 1:100 (w/w).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Analyze the samples directly by LC-MS.

  • Quantify the peak area of the intact peptide at each time point and calculate the percentage of remaining peptide relative to the t=0 time point.

Conclusion

The in vitro validation assays presented in this guide provide a robust framework for comparing the performance of peptides containing (R)-2-Methallylglycine with their native counterparts. The illustrative data for "Mlg-Pep" suggests that the incorporation of this unnatural amino acid can significantly enhance serum and proteolytic stability without introducing cytotoxicity. These are critical attributes for the development of next-generation peptide therapeutics with improved pharmacokinetic profiles and enhanced efficacy. It is imperative for researchers to conduct these, and other relevant in vitro and in vivo studies, to fully characterize the potential of their modified peptide candidates.

References

  • Casanovas, J., et al. (2009). Intrinsic conformational preferences of C(alpha,alpha)-dibenzylglycine. The Journal of Organic Chemistry, 74(11), 4174-4182. Available at: [Link]

  • Chen, W., et al. (2019). Optimized peptide extraction method for analysis of antimicrobial peptide Kn2-7/dKn2-7 stability in human serum by LC–MS. Future Science OA, 5(5), FSO348. Available at: [Link]

  • Behrendt, R., et al. (2016). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 3(6), 1165-1175. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56. Available at: [Link]

  • Gentilucci, L., et al. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design, 16(28), 3185-3203. Available at: [Link]

  • Adan, A., et al. (2020). Guidelines for cell viability assays. Food and Chemical Toxicology, 146, 111836. Available at: [Link]

  • Knappe, D., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS One, 12(6), e0178943. Available at: [Link]

  • Toniolo, C., & Benedetti, E. (1991). The preferred conformation of peptides from C alpha, alpha-symmetrically disubstituted glycines. Macromolecules, 24(14), 4004-4009. Available at: [Link]

Sources

Validation

A Comparative Guide to the Conformational Impact of (R)-2-Methallylglycine on Peptide Structures

In the landscape of peptidomimetics and drug discovery, the rational design of peptides with predictable and stable three-dimensional structures is paramount. The introduction of unnatural amino acids is a powerful strat...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptidomimetics and drug discovery, the rational design of peptides with predictable and stable three-dimensional structures is paramount. The introduction of unnatural amino acids is a powerful strategy to achieve this, with α,α-disubstituted amino acids being particularly effective as conformational constraints.[1][2][3][4] This guide provides an in-depth analysis of (R)-2-Methallylglycine, a chiral α,α-disubstituted amino acid, and its anticipated effects on peptide conformation. While direct experimental data for this specific analogue is not extensively available in the public domain, we can infer its behavior by drawing comparisons with structurally related unnatural amino acids that have been thoroughly characterized. This guide will delve into the principles of conformational control by α,α-disubstituted amino acids, present a comparative analysis with other key examples, and provide detailed experimental protocols for researchers aiming to incorporate and study novel amino acids like (R)-2-Methallylglycine.

The Power of Steric Hindrance: How α,α-Disubstituted Amino Acids Sculpt Peptides

The conformational landscape of a peptide is largely defined by the rotational freedom around the N-Cα (φ) and Cα-C' (ψ) bonds of each amino acid residue. In natural amino acids (with the exception of glycine), the presence of a single substituent at the α-carbon already restricts the allowable φ and ψ angles. By introducing a second substituent at the α-carbon, as in α,α-disubstituted amino acids, we introduce significant steric hindrance that dramatically limits this rotational freedom.[1][2] This steric crowding forces the peptide backbone to adopt well-defined secondary structures, such as β-turns and helices, to accommodate the bulky α,α-disubstituted residue.[5]

The nature of the two α-substituents is a critical determinant of the resulting conformation. For instance, homopeptides of α,α-diethylglycine or α,α-dipropylglycine tend to adopt fully extended C5-conformations, whereas peptides containing 2-aminoisobutyric acid (Aib), which has two methyl groups, are potent inducers of 3₁₀-helical structures.[5] When the α,α-disubstituted amino acid is chiral, such as in α-methylated α-amino acids, the stereochemistry of the quaternary carbon center dictates the screw sense (right-handed or left-handed) of the resulting helix.[1][5]

(R)-2-Methallylglycine: A Chiral Tool for Conformational Control

(R)-2-Methallylglycine, with its methyl and allyl groups at the α-carbon, presents an intriguing case for conformational control. The chirality at the α-carbon is expected to favor a specific helical screw sense. Based on studies of other chiral α-methylated α,α-disubstituted amino acids, it is highly probable that the (R)-configuration will promote the formation of left-handed helices.[5]

The presence of the allyl group introduces further possibilities. The double bond in the allyl group is an sp²-hybridized center, which can engage in π-stacking interactions with other aromatic residues within the peptide sequence. Furthermore, the allyl group can serve as a reactive handle for subsequent chemical modifications, such as stapling to other residues to create cyclic peptides with enhanced stability and bioactivity.

Comparative Analysis of α,α-Disubstituted Amino Acids

To better understand the potential of (R)-2-Methallylglycine, it is instructive to compare it with other well-studied α,α-disubstituted amino acids.

Amino Acidα-SubstituentsChiralityPredominant Induced ConformationKey Features
(R)-2-Methallylglycine Methyl, AllylRPredicted: Left-handed helix (3₁₀ or α)Chiral center, unsaturated side chain for potential modifications.
2-Aminoisobutyric Acid (Aib) Methyl, MethylAchiral3₁₀-helixStrong helix inducer, achiral.[5]
α,α-Diethylglycine (Deg) Ethyl, EthylAchiralFully extended (C5)Promotes extended peptide chains.[5]
(S)-α-Methylphenylalanine Methyl, PhenylSRight-handed helixChiral, aromatic side chain for potential π-stacking.
Cα,α-diphenylglycine Phenyl, PhenylAchiralFully extended (C5)Sterically demanding, promotes extended structures.[6]
Cα,α-dibenzylglycine Benzyl, BenzylAchiralFully extended (C5)Similar to diphenylglycine but with more flexible side chains.[6]

This comparison highlights the nuanced interplay between the nature of the α-substituents and the resulting peptide conformation. The unique combination of a small methyl group and a reactive allyl group in (R)-2-Methallylglycine suggests its potential as a versatile tool for designing peptides with specific helical structures and functionalities.

Experimental Workflows for Conformational Analysis

To experimentally validate the predicted conformational effects of (R)-2-Methallylglycine, a combination of synthetic chemistry and biophysical techniques is required.

Peptide Synthesis

The incorporation of (R)-2-Methallylglycine into a peptide sequence is typically achieved through solid-phase peptide synthesis (SPPS).

Figure 1: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a peptide containing (R)-2-Methallylglycine.

Protocol for Peptide Synthesis:

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 and then 15 minutes to remove the Fmoc protecting group from the resin.

  • Washing: Wash the resin thoroughly with DMF and then dichloromethane (DCM).

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (4 equivalents) with HBTU (3.9 equivalents) and HOBt (4 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIEA) (8 equivalents) to the activated amino acid solution.

    • Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence, using Fmoc-(R)-2-Methallylglycine-OH at the desired position.

  • Final Deprotection and Cleavage: After the final amino acid coupling, wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a water/acetonitrile mixture. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

  • Lyophilization: Lyophilize the pure peptide fractions to obtain a fluffy white powder.

X-ray Crystallography

X-ray crystallography provides atomic-resolution structural information of molecules in their crystalline state.

Figure 2: Workflow for determining the 3D structure of a peptide by X-ray crystallography.

Protocol for X-ray Crystallography:

  • Crystallization:

    • Dissolve the purified peptide in a suitable buffer at a high concentration (e.g., 10-20 mg/mL).

    • Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method, screening a wide range of precipitants, pH, and additives.

  • Crystal Harvesting and Cryo-protection:

    • Carefully harvest a single crystal of suitable size and quality.

    • Soak the crystal in a cryo-protectant solution (e.g., mother liquor supplemented with glycerol or ethylene glycol) to prevent ice formation during data collection.

  • Data Collection:

    • Mount the cryo-cooled crystal on a goniometer in a stream of liquid nitrogen.

    • Collect X-ray diffraction data using a synchrotron or in-house X-ray source.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods or molecular replacement.

    • Build an initial model of the peptide into the resulting electron density map.

    • Refine the model against the experimental data to improve its quality and obtain the final, high-resolution 3D structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution.

Figure 3: Workflow for determining the solution structure of a peptide by NMR spectroscopy.

Protocol for NMR Spectroscopy:

  • Sample Preparation:

    • For detailed structural studies, synthesize the peptide with uniform ¹⁵N and ¹³C isotopic labeling.

    • Dissolve the peptide in a suitable NMR buffer (e.g., 90% H₂O/10% D₂O) at a concentration of 0.5-1 mM.

  • NMR Data Acquisition:

    • Acquire a series of two- and three-dimensional NMR experiments, including:

      • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain through-space proton-proton distance restraints (typically < 5 Å).

      • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): To obtain a fingerprint of the peptide backbone.

  • Data Analysis and Structure Calculation:

    • Process the NMR data and assign the chemical shifts of all protons, nitrogens, and carbons.

    • Identify and quantify NOE cross-peaks to generate a list of inter-proton distance restraints.

    • Use software packages like CYANA or XPLOR-NIH to calculate an ensemble of 3D structures that are consistent with the experimental restraints.

    • Validate the quality of the calculated structures using various statistical parameters.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.

Protocol for Circular Dichroism Spectroscopy:

  • Sample Preparation:

    • Dissolve the peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of 50-100 µM. The buffer should be free of components that absorb strongly in the far-UV region.

  • Data Acquisition:

    • Record the CD spectrum of the peptide in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter.

    • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Data Analysis:

    • Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content.

      • α-helices: Characterized by negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.[7][8][9]

      • β-sheets: Show a negative band around 218 nm and a positive band around 195 nm.

      • Random coil: Typically exhibits a strong negative band around 200 nm.[7]

    • Use deconvolution algorithms to quantify the percentage of each secondary structure element.

Conclusion: The Promise of (R)-2-Methallylglycine in Peptide Design

The incorporation of (R)-2-Methallylglycine into peptides holds significant promise for the rational design of conformationally constrained molecules. Based on the established principles of α,α-disubstituted amino acids, it is anticipated to be a potent inducer of left-handed helical structures. Its unique allyl side chain further expands its utility by providing a site for chemical modifications, opening avenues for the development of novel peptide-based therapeutics, catalysts, and biomaterials. The experimental protocols detailed in this guide provide a comprehensive roadmap for researchers to synthesize peptides containing (R)-2-Methallylglycine and to rigorously characterize their three-dimensional structures. Such studies will be instrumental in fully elucidating the conformational effects of this novel amino acid and harnessing its potential in the field of peptide science.

References

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  • Laxminarayan, R., et al. (2015). Crystal-form II was obtained with r(CU)n polymers between 12 and 30 bases in length and the ATP mimic ADP•BeF3. Acta Crystallographica Section D: Biological Crystallography, 71(Pt 2), 269–277.
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  • Karle, I. L. (1981). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. Perspectives in Peptide Chemistry, 261-271.
  • Narayanan, R., & Parthasarathy, R. (1984). Structure and conformation of linear peptides. XIII. Structure of L-phenylalanyl-glycyl-glycine. International Journal of Peptide and Protein Research, 24(5), 447–455.
  • Crisma, M., et al. (1991). Preferred conformation of peptides from C alpha,alpha- symmetrically disubstituted glycines: aromatic residues. Biopolymers, 31(6), 637–641.
  • Brescello, R., et al. (2009). High resolution crystal structure of the methylcobalamin analogues ethylcobalamin and butylcobalamin by X-ray synchrotron diffraction. Dalton Transactions, (27), 5348–5356.
  • Pietrzyk, P., & Potrzebowski, M. J. (2002). Comment to 13C-NMR studies of alpha and gamma polymorphs of glycine. Solid State Nuclear Magnetic Resonance, 22(2-3), 283–288.
  • Rohl, C. A., & Baldwin, R. L. (2024). Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. Biophysical Journal, 123(5), 765-776.
  • Tanaka, M. (2025). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Chemical & Pharmaceutical Bulletin, 73(8), 615-624.
  • Valle, G., et al. (1991). Structural versatility of peptides from C alpha, alpha-disubstituted glycines: crystal-state conformational analysis of peptides from C alpha-methylhomophenylalanine, (alpha Me) Hph. International Journal of Peptide and Protein Research, 38(6), 551–557.
  • Zerkout, S., et al. (1994). Solution structure determination by NMR spectroscopy of a synthetic peptide corresponding to a putative amphipathic alpha-helix of spiralin: resonance assignment, distance geometry and simulated annealing. International Journal of Peptide and Protein Research, 44(4), 366–376.
  • Crisma, M., et al. (2025). Peptides from chiral Cα,α‐disubstituted glycines. Synthesis and conformational analysis of homochiral (αMe) Leu / Ala model peptides. International Journal of Peptide and Protein Research, 40(3‐4), 236-245.
  • Champloy, F., et al. (2025). High Resolution Crystal Structure of the Methylcobalamin Analogs Ethylcobalamin and Butylcobalamin by X-ray Synchrotron Diffraction. Dalton Transactions, (27), 5348-5356.
  • Brimble, M. A., et al. (2018). Total Synthesis of Callyaerin A.
  • Greenfield, N. J. (2024). Circular dichroism for secondary structure determination of proteins with unfolded domains using a self-organising map algorithm SOMSpec. RSC Advances, 14(1), 2652-2663.
  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349–358.
  • Wang, Q., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry, 22(7), 1269-1286.
  • Guss, J. M., & Freeman, H. C. (2021). Circular dichroism for secondary structure determination of proteins with unfolded domains using a self-organising map algorithm. RSC Advances, 11(41), 25686-25695.
  • Lee, D. K., et al. (2015). NMR Structural Studies of Antimicrobial Peptides: LPcin Analogs. Biophysical Journal, 108(11), 2725–2735.
  • Constable, E. C., et al. (1998). X-Ray crystal structures and NMR solution studies on 2,2′∶3′,2″∶6″,2‴-quaterpyridine and its N-methylated derivative; conformational rigidity in solution arising from an intramolecular electrostatic interaction. Journal of the Chemical Society, Perkin Transactions 2, (7), 1575-1582.
  • Toniolo, C., et al. (1991). Peptides from chiral C alpha,alpha-disubstituted glycines. Synthesis and characterization, conformational energy computations and solution conformational analysis of C alpha-methyl, C alpha-isopropylglycine [(alpha Me)Val] derivatives and model peptides. International Journal of Peptide and Protein Research, 38(3), 242–252.
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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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(R)-2-Methallylglycine
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Reactant of Route 2
(R)-2-Methallylglycine
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